4-(Chloromethyl)-5-methyl-2-phenyl-1,3-oxazole
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
4-(chloromethyl)-5-methyl-2-phenyl-1,3-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNO/c1-8-10(7-12)13-11(14-8)9-5-3-2-4-6-9/h2-6H,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCTKYTBWZTZPHF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC=CC=C2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70430779 | |
| Record name | 4-(chloromethyl)-5-methyl-2-phenyl-1,3-oxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70430779 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103788-61-0 | |
| Record name | 4-(Chloromethyl)-5-methyl-2-phenyl-1,3-oxazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=103788-61-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(chloromethyl)-5-methyl-2-phenyl-1,3-oxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70430779 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(chloromethyl)-5-methyl-2-phenyl-1,3-oxazole | |
| Source | European Chemicals Agency (ECHA) | |
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| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Technical Guide: Characterization of 4-(Chloromethyl)-5-methyl-2-phenyl-1,3-oxazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Chloromethyl)-5-methyl-2-phenyl-1,3-oxazole is a substituted oxazole derivative of interest in synthetic and medicinal chemistry. The oxazole ring is a key structural motif in numerous biologically active compounds. The presence of a reactive chloromethyl group at the 4-position makes this compound a versatile intermediate for the synthesis of a variety of derivatives through nucleophilic substitution reactions, allowing for the introduction of diverse functional groups. This guide provides a comprehensive overview of its characterization, including its synthesis, physicochemical properties, and spectroscopic data, based on available information and data from closely related analogs.
Chemical and Physical Properties
Specific experimental data for this compound is limited in publicly available literature. Therefore, data for the target compound is supplemented with information from analogous structures to provide a comparative context.
| Property | This compound | 4-(Chloromethyl)-5-methyl-2-(4-methylphenyl)-1,3-oxazole (Analog) | 4-Methyl-5-phenyl-2-propyl-1,3-oxazole (Analog) |
| CAS Number | 103788-61-0[1] | 137090-44-9[2] | 651059-71-1[3] |
| Molecular Formula | C₁₁H₁₀ClNO[1] | C₁₂H₁₂ClNO[2] | C₁₃H₁₅NO[3] |
| Molecular Weight | 207.66 g/mol [1] | 221.68 g/mol [2] | 201.26 g/mol [3] |
| Appearance | Not Available | Solid | White crystalline solid[3] |
| Melting Point | Not Available | Not Available | 70-75 °C[3] |
| Boiling Point | Not Available | 350.6 ± 44.0 °C (Predicted)[2] | Not Available |
| Density | Not Available | 1.160 ± 0.06 g/cm³ (Predicted)[2] | Not Available |
Synthesis
A general synthetic route for this compound starting from benzaldehyde has been reported.[1] This multi-step reaction involves the formation of an intermediate which is subsequently cyclized and chlorinated.
General Synthetic Pathway
A plausible and widely used method for the synthesis of substituted oxazoles is the Robinson-Gabriel synthesis, which involves the cyclization of 2-acylamino ketones.[4][5]
Caption: General workflow for the Robinson-Gabriel synthesis of oxazoles.
Experimental Protocol: Illustrative Robinson-Gabriel Synthesis
This is a generalized protocol and may require optimization for the specific synthesis of this compound.
-
Synthesis of the 2-Acylamino Ketone Intermediate: An appropriate α-haloketone is reacted with a primary amide (in this case, derived from benzaldehyde) in the presence of a base to form the corresponding 2-acylamino ketone.
-
Cyclodehydration: The 2-acylamino ketone is treated with a dehydrating agent such as concentrated sulfuric acid or phosphorus oxychloride. The mixture is heated to effect cyclization to the oxazole ring.
-
Work-up and Purification: The reaction mixture is cooled and neutralized, followed by extraction with an organic solvent. The crude product is then purified by techniques such as column chromatography or recrystallization.
Spectroscopic Characterization
¹H NMR Spectroscopy (Predicted)
| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |
| ~7.9-8.1 | m | 2H | Aromatic (ortho-protons of phenyl ring) |
| ~7.4-7.6 | m | 3H | Aromatic (meta- and para-protons of phenyl ring) |
| ~4.6 | s | 2H | -CH₂Cl |
| ~2.4 | s | 3H | -CH₃ |
¹³C NMR Spectroscopy (Predicted)
| Chemical Shift (δ, ppm) | Assignment |
| ~161 | C2 (oxazole ring) |
| ~149 | C5 (oxazole ring) |
| ~138 | C4 (oxazole ring) |
| ~126-131 | Aromatic carbons (phenyl ring) |
| ~125 | Quaternary aromatic carbon (phenyl ring) |
| ~38 | -CH₂Cl |
| ~11 | -CH₃ |
Infrared (IR) Spectroscopy (Predicted)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100-3000 | Medium | Aromatic C-H stretch |
| ~2950-2850 | Medium | Aliphatic C-H stretch |
| ~1650-1600 | Strong | C=N stretch (oxazole ring) |
| ~1580-1450 | Medium-Strong | C=C stretch (aromatic and oxazole rings) |
| ~1100-1000 | Strong | C-O-C stretch (oxazole ring) |
| ~750-690 | Strong | C-Cl stretch and aromatic C-H bend |
Mass Spectrometry (Predicted Fragmentation)
The mass spectrum is expected to show a molecular ion peak [M]⁺. Key fragmentation patterns would likely involve the loss of a chlorine radical (·Cl) followed by the chloromethyl group (-CH₂Cl). Fragmentation of the oxazole ring and the phenyl substituent would also be observed.
Chemical Reactivity
The chloromethyl group at the 4-position of the oxazole ring is the most reactive site for nucleophilic substitution, making this compound a valuable synthetic intermediate.
Caption: Nucleophilic substitution at the chloromethyl group.
Experimental Protocol: Illustrative Nucleophilic Substitution
This is a generalized protocol and requires optimization for specific nucleophiles.
-
Reaction Setup: this compound is dissolved in a suitable polar aprotic solvent (e.g., DMF, acetonitrile).
-
Addition of Nucleophile: The desired nucleophile (e.g., an amine, alcohol, or thiol) is added to the solution, often in the presence of a non-nucleophilic base (e.g., K₂CO₃, Et₃N) to neutralize the generated HCl.
-
Reaction Conditions: The reaction mixture is stirred at room temperature or heated to facilitate the substitution. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent. The crude product is then purified by column chromatography or recrystallization to yield the desired 4-substituted methyl-5-methyl-2-phenyl-1,3-oxazole derivative.
Applications in Research and Drug Development
Oxazole derivatives are known to exhibit a wide range of biological activities. While specific applications for this compound are not extensively documented, its utility as a synthetic intermediate allows for the generation of libraries of compounds for screening in drug discovery programs. The core structure is a feature in various pharmacologically active molecules, and the ability to introduce diverse side chains via the chloromethyl handle makes it a valuable building block for exploring structure-activity relationships.
Conclusion
This compound is a valuable heterocyclic compound with significant potential as a synthetic intermediate. While detailed characterization data for this specific molecule is sparse, this guide provides a framework for its synthesis, expected properties, and reactivity based on established chemical principles and data from analogous structures. Further research to fully characterize this compound would be beneficial for its application in medicinal chemistry and materials science.
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. 4-(Chloromethyl)-5-Methyl-2-(4-Methylphenyl)-1,3-Oxazole [myskinrecipes.com]
- 3. Buy 4-Methyl-5-phenyl-2-propyl-1,3-oxazole (EVT-12721574) | 651059-71-1 [evitachem.com]
- 4. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
An In-depth Technical Guide to 4-(Chloromethyl)-5-methyl-2-phenyl-1,3-oxazole
CAS Number: 103788-61-0
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Chloromethyl)-5-methyl-2-phenyl-1,3-oxazole is a heterocyclic organic compound that serves as a valuable building block in synthetic organic chemistry. Its structure, featuring a reactive chloromethyl group on a substituted oxazole ring, makes it a versatile intermediate for the synthesis of more complex molecules, particularly in the realm of medicinal chemistry. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and its notable application in the development of dipeptidyl peptidase-4 (DPP-4) inhibitors for the management of type 2 diabetes.
Physicochemical and Safety Data
A summary of the key physicochemical properties and safety information for this compound is presented below.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₀ClNO | [1] |
| Molecular Weight | 207.66 g/mol | [1] |
| Appearance | Solid (form) | |
| CAS Number | 103788-61-0 | [1] |
| Hazard Statement | Code |
| Harmful if swallowed | H302 |
| Causes skin irritation | H315 |
| Causes serious eye damage | H318 |
| May cause respiratory irritation | H335 |
Synthesis
Proposed Experimental Protocol (Robinson-Gabriel Synthesis)
This generalized protocol is based on established methods for oxazole synthesis and would require optimization by a skilled synthetic chemist for the specific target molecule.
Step 1: Synthesis of 2-Benzamido-1-chloropropan-2-one (Intermediate)
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Reactants: Benzaldehyde, an appropriate amino ketone precursor with a chloromethyl group. A likely candidate for the amino ketone precursor is 1-amino-1-chloropropan-2-one, which would need to be synthesized separately.
-
Amidation: The amino ketone is acylated with benzoyl chloride in the presence of a base (e.g., pyridine or triethylamine) in an appropriate solvent (e.g., dichloromethane or tetrahydrofuran) at a controlled temperature (e.g., 0 °C to room temperature).
-
Work-up: The reaction mixture is washed with aqueous solutions (e.g., dilute HCl, saturated NaHCO₃, and brine) to remove excess reagents and byproducts. The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude 2-acylamino-ketone intermediate.
-
Purification: The intermediate is purified by recrystallization or column chromatography.
Step 2: Cyclodehydration to form this compound
-
Reaction Setup: The purified 2-benzamido-1-chloropropan-2-one is treated with a dehydrating agent. Common reagents for this transformation include phosphorus oxychloride (POCl₃), sulfuric acid (H₂SO₄), or polyphosphoric acid (PPA).[2]
-
Reaction Conditions: The reaction is typically carried out in a suitable solvent (e.g., chloroform for POCl₃) and may require heating (reflux).[1] The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction is carefully quenched (e.g., by pouring onto ice). The product is extracted into an organic solvent. The organic layer is washed, dried, and concentrated.
-
Purification: The final product is purified by column chromatography or recrystallization to yield this compound.
Reactivity and Applications in Drug Development
The primary site of reactivity on this compound is the chloromethyl group, which is susceptible to nucleophilic substitution reactions. This allows for the facile introduction of various functional groups, making it a key intermediate in multi-step syntheses.
A significant application of this compound is in the synthesis of dipeptidyl peptidase-4 (DPP-4) inhibitors. A Chinese patent (CN1713907A) describes its use in the preparation of N-substituted pyrrolidine derivatives, which are potent and selective DPP-4 inhibitors for the treatment of type 2 diabetes.
Experimental Protocol: Synthesis of a DPP-4 Inhibitor Intermediate
The following protocol is adapted from the general description found in patent literature for the reaction of this compound with a pyrrolidine derivative.
-
Reaction Setup: In a suitable reaction vessel, a solution of the desired N-substituted pyrrolidine is prepared in a mixture of tetrahydrofuran (THF) and 1,3-dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (DMPU).
-
Addition of Reactant: A solution of this compound (1 equivalent) in THF is added to the pyrrolidine solution.
-
Reaction Conditions: The reaction mixture is stirred at room temperature for a specified period (e.g., 30 minutes). The progress of the reaction is monitored by TLC.
-
Work-up: The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). The THF is removed under reduced pressure. Water is added to the residue, and the product is extracted with an organic solvent such as diethyl ether.
-
Purification: The combined organic extracts are washed with water and brine, dried over anhydrous magnesium sulfate (MgSO₄), filtered, and concentrated. The crude product is then purified by an appropriate method, such as column chromatography, to yield the desired N-alkylated pyrrolidine derivative.
Role in DPP-4 Inhibition and Signaling
Dipeptidyl peptidase-4 (DPP-4) is a transmembrane glycoprotein that functions as a serine protease. It plays a crucial role in glucose metabolism by inactivating incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).
The DPP-4 Signaling Pathway
-
Ingestion of Food: Following a meal, specialized enteroendocrine cells in the gut release GLP-1 and GIP into the bloodstream.
-
Incretin Action: These hormones travel to the pancreas and bind to their respective receptors on pancreatic β-cells. This binding stimulates the synthesis and secretion of insulin in a glucose-dependent manner. Simultaneously, incretins act on pancreatic α-cells to suppress the secretion of glucagon, a hormone that raises blood glucose levels.
-
DPP-4 Inactivation: DPP-4 rapidly cleaves and inactivates GLP-1 and GIP, thereby limiting their insulinotropic effects.
Mechanism of Action of DPP-4 Inhibitors
DPP-4 inhibitors, synthesized using intermediates like this compound, are a class of oral hypoglycemic agents.
-
Enzyme Inhibition: These drugs bind to the active site of the DPP-4 enzyme, preventing it from degrading GLP-1 and GIP.
-
Prolonged Incretin Activity: By inhibiting DPP-4, the circulating levels of active incretins are increased and their duration of action is prolonged.
-
Enhanced Insulin Secretion and Suppressed Glucagon Release: The elevated incretin levels lead to a more sustained stimulation of glucose-dependent insulin secretion and a greater suppression of glucagon release.
-
Improved Glycemic Control: The net effect is a reduction in postprandial and fasting hyperglycemia in patients with type 2 diabetes.
Spectroscopic Data
Specific, experimentally-derived spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound are not widely available in peer-reviewed literature. Characterization of this compound would typically involve these standard analytical techniques to confirm its structure and purity. For researchers synthesizing this compound, it is recommended to perform full characterization.
Conclusion
This compound is a key synthetic intermediate with demonstrated utility in the construction of pharmacologically active molecules. Its application in the synthesis of DPP-4 inhibitors highlights its importance in drug discovery and development, particularly in the area of metabolic diseases. While detailed synthetic and spectroscopic data in the public domain are limited, its reactivity profile and established use in medicinal chemistry underscore its value to the scientific community.
References
Physicochemical Properties of 4-(Chloromethyl)-5-methyl-2-phenyl-1,3-oxazole
For Researchers, Scientists, and Drug Development Professionals
This document outlines the core physicochemical properties of the heterocyclic compound 4-(Chloromethyl)-5-methyl-2-phenyl-1,3-oxazole, a substance of interest in synthetic chemistry and potential pharmaceutical development. The primary focus is its molecular weight and formula, which are foundational for all stoichiometric and analytical procedures.
Molecular Identity and Weight
The molecular characteristics of this compound have been determined and are summarized below. This data is critical for experimental design, reaction stoichiometry, and analytical characterization.
| Identifier | Value | Reference |
| IUPAC Name | This compound | N/A |
| CAS Number | 103788-61-0 | [1] |
| Molecular Formula | C₁₁H₁₀ClNO | [1] |
| Molecular Weight | 207.66 g/mol | [1] |
References
Navigating the Solubility Landscape of 4-(Chloromethyl)-5-methyl-2-phenyl-1,3-oxazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of 4-(Chloromethyl)-5-methyl-2-phenyl-1,3-oxazole, a key intermediate in pharmaceutical synthesis. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on delivering detailed experimental protocols for determining its solubility in various organic solvents. Furthermore, it outlines a logical workflow for solubility testing and data interpretation, crucial for applications in drug discovery and development. This guide is intended to equip researchers and scientists with the necessary tools and methodologies to accurately assess the solubility of this compound and similar oxazole derivatives.
Introduction to this compound
This compound (CAS No: 103788-61-0) is a heterocyclic compound featuring an oxazole ring.[1] The oxazole moiety is a prominent scaffold in medicinal chemistry, known to impart a wide range of biological activities. The presence of a reactive chloromethyl group makes this compound a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. Understanding its solubility is a critical first step in its effective utilization in synthetic and medicinal chemistry, as solubility significantly impacts reaction kinetics, purification, and formulation.
Compound Properties:
| Property | Value |
| Molecular Formula | C₁₁H₁₀ClNO |
| Molecular Weight | 207.66 g/mol |
| Appearance | Likely a solid at room temperature |
Predicted Solubility Profile
While specific experimental data is scarce, the structure of this compound—containing both a nonpolar phenyl group and a more polar oxazole ring—suggests it will exhibit a range of solubilities in common organic solvents. Generally, it is anticipated to be more soluble in polar aprotic solvents and less soluble in nonpolar and polar protic solvents. A systematic experimental evaluation is necessary to establish a definitive solubility profile.
Experimental Determination of Solubility
Accurate determination of solubility is paramount for the successful application of this compound in research and development. The following section details a standard experimental protocol for measuring its thermodynamic solubility.
Equilibrium Solubility Determination via the Shake-Flask Method
The shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound in a specific solvent.[2][3]
Experimental Protocol:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a series of vials, each containing a different organic solvent of interest (e.g., methanol, ethanol, acetone, acetonitrile, dichloromethane, ethyl acetate, toluene, hexane).
-
Seal the vials to prevent solvent evaporation.
-
Agitate the mixtures at a constant, controlled temperature (e.g., 25 °C) using a shaker or magnetic stirrer for a sufficient duration (typically 24-48 hours) to ensure equilibrium is reached. The continued presence of undissolved solid is crucial to confirm saturation.
-
-
Sample Collection and Preparation:
-
Allow the undissolved solid in each vial to settle.
-
Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a calibrated pipette. To ensure no solid particles are transferred, filtration through a solvent-compatible syringe filter (e.g., PTFE for organic solvents) is highly recommended.
-
-
Quantification of Solute:
-
Quantify the concentration of this compound in the filtered supernatant using a suitable analytical method. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and accurate method for this purpose.
-
Prepare a calibration curve using standard solutions of known concentrations of the compound to ensure accurate quantification.
-
-
Data Reporting:
-
Express the solubility in standard units such as grams per liter (g/L) or moles per liter (mol/L).
-
The following diagram illustrates the workflow for this experimental protocol.
References
Spectroscopic Analysis of 4-(Chloromethyl)-5-methyl-2-phenyl-1,3-oxazole: A Technical Guide
Disclaimer: Publicly accessible databases and scientific literature do not currently provide specific, experimentally-derived spectroscopic data (NMR, IR, MS) for the compound 4-(Chloromethyl)-5-methyl-2-phenyl-1,3-oxazole. This guide has been constructed to provide researchers, scientists, and drug development professionals with a comprehensive overview of the expected spectroscopic characteristics of this molecule, based on established principles of spectroscopy and data from analogous structures. The experimental protocols provided are standardized methodologies for the analysis of small organic molecules.
Expected Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These values are estimations derived from spectral data of structurally similar oxazole derivatives and standard chemical shift/frequency correlation tables.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Expected ¹H NMR Spectral Data (Solvent: CDCl₃, Reference: TMS at 0.00 ppm)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.9 - 8.1 | Multiplet | 2H | Phenyl protons (ortho) |
| ~ 7.4 - 7.5 | Multiplet | 3H | Phenyl protons (meta, para) |
| ~ 4.7 | Singlet | 2H | -CH₂Cl (Chloromethyl) |
| ~ 2.4 | Singlet | 3H | -CH₃ (Methyl) |
Table 2: Expected ¹³C NMR Spectral Data (Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm)
| Chemical Shift (δ, ppm) | Assignment |
| ~ 161 | C2 (Oxazole ring, C=N) |
| ~ 149 | C5 (Oxazole ring) |
| ~ 138 | C4 (Oxazole ring) |
| ~ 131 | Phenyl C (para) |
| ~ 129 | Phenyl C (meta) |
| ~ 127 | Phenyl C (ipso) |
| ~ 126 | Phenyl C (ortho) |
| ~ 35 | -CH₂Cl (Chloromethyl) |
| ~ 11 | -CH₃ (Methyl) |
Infrared (IR) Spectroscopy
Table 3: Expected IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |
| ~ 3100 - 3000 | Medium | C-H Stretch | Aromatic (Phenyl) |
| ~ 2950 - 2850 | Medium | C-H Stretch | Aliphatic (-CH₃, -CH₂) |
| ~ 1650 - 1630 | Strong | C=N Stretch | Oxazole Ring |
| ~ 1580 - 1450 | Medium-Strong | C=C Stretch | Aromatic & Oxazole Rings |
| ~ 1380 | Medium | C-H Bend | -CH₃ |
| ~ 1250 | Medium | C-O-C Stretch | Oxazole Ring |
| ~ 800 - 700 | Strong | C-Cl Stretch | Chloromethyl |
| ~ 750 & ~ 690 | Strong | C-H Out-of-plane Bend | Monosubstituted Phenyl |
Mass Spectrometry (MS)
Expected Fragmentation Pattern (Electron Ionization - EI): The molecular formula of this compound is C₁₁H₁₀ClNO. The expected molecular weight is approximately 207.66 g/mol . The mass spectrum would show a molecular ion peak (M⁺) cluster, with the characteristic M and M+2 isotopic pattern for a single chlorine atom (approximate ratio of 3:1).
Table 4: Predicted Major Mass Fragments
| m/z | Possible Fragment Ion | Notes |
| 207/209 | [C₁₁H₁₀ClNO]⁺ | Molecular ion (M⁺) |
| 172 | [M - Cl]⁺ | Loss of chlorine radical |
| 105 | [C₆H₅CO]⁺ | Benzoyl cation |
| 77 | [C₆H₅]⁺ | Phenyl cation |
Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data for a solid organic compound like this compound.
NMR Spectroscopy Protocol (¹H and ¹³C)
-
Sample Preparation: Weigh approximately 5-10 mg of the purified solid sample.[1]
-
Dissolution: Dissolve the sample in approximately 0.7-1.0 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean vial. Ensure the sample is fully dissolved.[1]
-
Transfer: Using a Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.[1]
-
Instrumentation: Place the NMR tube into the spectrometer's autosampler or manually insert it into the magnet.
-
Acquisition:
-
Lock the spectrometer onto the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.
-
For ¹H NMR , acquire the spectrum using standard parameters (e.g., 30° pulse, 1-2 second relaxation delay).[2]
-
For ¹³C NMR , acquire the spectrum using proton-decoupled mode. A longer acquisition time and a larger number of scans will be necessary due to the low natural abundance of ¹³C.[2][3]
-
-
Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak or an internal standard (e.g., TMS).
FT-IR Spectroscopy Protocol (ATR Method)
-
Background Spectrum: Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Take a background spectrum of the empty crystal to subtract atmospheric and instrumental interferences.[4]
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
-
Pressure Application: Apply pressure using the instrument's pressure arm to ensure firm and uniform contact between the sample and the crystal.[4]
-
Data Acquisition: Collect the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background to generate the final absorbance or transmittance spectrum.
-
Cleaning: After analysis, thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol or acetone) and a soft tissue.
Mass Spectrometry Protocol (Electron Ionization - EI)
-
Sample Introduction: Introduce a small quantity of the volatile, thermally stable sample into the instrument, often via a direct insertion probe or after separation by Gas Chromatography (GC). The sample is vaporized in a high-vacuum source chamber.[5][6]
-
Ionization: Bombard the gaseous sample molecules with a high-energy electron beam (typically 70 eV). This ejects an electron from the molecule, creating a positively charged molecular ion (M⁺) and causing fragmentation.[7][8]
-
Mass Analysis: Accelerate the resulting ions out of the ion source and separate them based on their mass-to-charge (m/z) ratio using a mass analyzer (e.g., quadrupole or time-of-flight).[6]
-
Detection: The separated ions strike a detector, which generates a signal proportional to the ion abundance.
-
Spectrum Generation: The instrument's software plots the relative abundance of ions against their m/z ratio to produce the mass spectrum.
Visualization of Analytical Workflow
The following diagram illustrates a typical workflow for the structural elucidation of a synthesized chemical compound using the spectroscopic methods described.
Caption: General workflow for the characterization of a chemical compound.
References
- 1. chem.latech.edu [chem.latech.edu]
- 2. books.rsc.org [books.rsc.org]
- 3. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 4. drawellanalytical.com [drawellanalytical.com]
- 5. bitesizebio.com [bitesizebio.com]
- 6. benchchem.com [benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Electron Ionization - Creative Proteomics [creative-proteomics.com]
The Chloromethyl Group in Heterocyclic Chemistry: A-Lynchpin for Synthesis and Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The chloromethyl group (–CH₂Cl), when attached to a heterocyclic core, represents a highly versatile and reactive functional handle pivotal to synthetic chemistry and drug development. Its reactivity, analogous to a benzylic halide, allows for a wide array of nucleophilic substitutions, making it a cornerstone for introducing diverse molecular fragments and constructing complex scaffolds. This guide provides a comprehensive overview of the core principles governing the reactivity of chloromethylated heterocycles. It delves into the mechanistic dichotomy of Sₙ1 and Sₙ2 pathways, explores the electronic and steric factors influencing reaction outcomes, and presents key transformations relevant to medicinal chemistry. Detailed experimental protocols, comparative data, and workflow visualizations are included to furnish researchers with the practical knowledge required to effectively harness the synthetic potential of these critical intermediates.
Core Concepts: The Duality of Sₙ1 and Sₙ2 Reactivity
The chloromethyl group attached to a heterocyclic ring system exhibits reactivity similar to that of benzylic halides. This enhanced reactivity is a direct consequence of the adjacent aromatic ring's ability to stabilize the transition states of both Sₙ1 and Sₙ2 reactions.[1] The operative mechanism is a delicate balance of several factors, including the structure of the heterocycle, the nature of the nucleophile, and the solvent system employed.[2]
-
Sₙ1 (Substitution Nucleophilic Unimolecular): This two-step mechanism proceeds through the formation of a resonance-stabilized carbocation intermediate after the chloride leaving group departs.[1][3] The positive charge is delocalized into the heterocyclic ring, significantly lowering the activation energy. This pathway is favored by:
-
Sₙ2 (Substitution Nucleophilic Bimolecular): This is a concerted, one-step process where the nucleophile attacks the electrophilic carbon at the same time as the chloride ion leaves.[3] The transition state is stabilized by the delocalization of π-electrons from the adjacent heterocyclic ring. This pathway is favored by:
Primary chloromethylated heterocycles typically favor the Sₙ2 pathway, while secondary or tertiary analogues are more inclined towards Sₙ1. However, this is a generalization, and the specific electronic nature of the heterocycle can significantly influence the outcome.
Key Factors Influencing Reactivity
The reactivity of the chloromethyl group is not uniform across all heterocyclic systems. A nuanced understanding of the interplay between the heterocycle's structure, its electronic properties, and the reaction conditions is critical for predicting and controlling chemical transformations.
Nature of the Heterocyclic Ring
The type of heteroatom and the overall aromatic character of the ring are paramount.
-
Electron-Rich Heterocycles (e.g., Furan, Indole): These rings can effectively stabilize the carbocation intermediate required for an Sₙ1 pathway. For instance, 5-(chloromethyl)furfural (CMF) readily undergoes Sₙ1 type reactions.[5] The chloromethyl group on furan is known for its high reactivity in nucleophilic substitutions.[6]
-
Electron-Deficient Heterocycles (e.g., Pyridine, Thiazole): The electron-withdrawing nature of the nitrogen atom in pyridine makes nucleophilic attack on the ring itself possible, but it also influences the reactivity of the attached chloromethyl group.[7][8] For 2-chloro-5-chloromethylthiazole, the chloromethyl group serves as a potent alkylating agent, though the chlorine on the ring can also be a site for substitution.[9][10]
Position of the Chloromethyl Group
The point of attachment on the heterocyclic ring dramatically affects reactivity. Substitution at positions that allow for direct resonance stabilization of a carbocation or transition state (e.g., positions 2 and 4 on a pyridine ring) will enhance reactivity.[7]
Reaction Conditions
-
Nucleophile: Strong nucleophiles (e.g., CN⁻, RS⁻, R₂N⁻) favor Sₙ2 reactions, while weak nucleophiles (H₂O, ROH) favor Sₙ1. The reaction of 2-(chloromethyl)furans with aqueous potassium cyanide is a classic example where the nucleophile dictates the product distribution.[11]
-
Solvent: Polar protic solvents stabilize carbocations, promoting Sₙ1 pathways. Polar aprotic solvents do not solvate nucleophiles as strongly, increasing their effective strength and favoring Sₙ2 reactions.[10]
-
Temperature: Higher temperatures can provide the necessary energy to overcome the activation barrier for Sₙ1 reactions, which often have a higher energy requirement for the initial bond-breaking step.
The following diagram illustrates the key factors influencing the reaction pathway.
Caption: Factors influencing the reactivity of chloromethylated heterocycles.
Common Transformations and Synthetic Applications
The chloromethyl group is a gateway to a multitude of other functionalities, making these compounds invaluable in building molecular complexity.
-
N-Alkylation: Reactions with primary or secondary amines are fundamental for synthesizing compounds with diverse biological activities. This is a common strategy in the synthesis of indole derivatives.[12]
-
O-Alkylation: Reaction with alcohols or phenols yields ethers.
-
S-Alkylation: Thiolates are excellent nucleophiles for forming thioethers, a common moiety in pharmaceuticals.
-
C-C Bond Formation: Carbanions, such as those derived from malonates or cyanides, readily displace the chloride to form new carbon-carbon bonds.[11] This is crucial for extending carbon skeletons.
-
Conversion to Other Functional Groups: The chloromethyl group can be converted into aldehydes (via Sommelet or Kröhnke oxidation), nitriles, or azides, further expanding its synthetic utility.
Quantitative Data Summary
The following tables summarize representative reaction conditions and yields for the nucleophilic substitution of various chloromethylated heterocycles. These examples are illustrative and highlight the versatility of these intermediates.
Table 1: N-Alkylation Reactions
| Heterocycle | Nucleophile | Solvent | Conditions | Yield (%) | Reference |
|---|---|---|---|---|---|
| N-(ortho-chloromethyl)aryl amide | Sulfur ylide | Mild | Cascade reaction | High | [13] |
| 3-Chloro-2-CF₃-indole | Benzyl bromide | Base catalyzed | - | High | [12] |
| 2-Chloropyridine | Amine | Heat | - | Good |[14] |
Table 2: C-C Bond Formation Reactions
| Heterocycle | Nucleophile | Solvent | Conditions | Yield (%) | Reference |
|---|---|---|---|---|---|
| 2-(Chloromethyl)furan | KCN (aq) | Water | Varies | Varies | [11][15] |
| 3-Iodo-2-CF₃-indole | Phenylacetylene | Et₃N | RT, Pd/Cu catalyst | ~100% | [12] |
| Indole | Aromatic fluoromethyl ketone | Water | K₂CO₃/n-Bu₄PBr | Good-Excellent |[16] |
Table 3: Other Nucleophilic Substitutions
| Heterocycle | Nucleophile | Solvent | Conditions | Yield (%) | Reference |
|---|---|---|---|---|---|
| 5-(Chloromethyl)furfural | Alkylammonium acetate | Acetonitrile | RT, 10 min | 96% | [5] |
| 3-Halo-2-CF₃-indole | 4-Methylthiophenol | - | - | High | [12] |
| Chloromethyl chlorosulfate | Sodium phenoxide | THF | - | - |[17] |
Experimental Protocols
General Protocol for N-Benzylation of 3-Halo-2-(trifluoromethyl)-1H-indole[14]
Objective: To introduce a benzyl protecting group onto the nitrogen of a 3-halo-2-CF₃-indole.
Materials:
-
3-Halo-2-(trifluoromethyl)-1H-indole (1.0 equiv)
-
Benzyl bromide (1.1 equiv)
-
Potassium carbonate (K₂CO₃) (1.5 equiv)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
To a solution of the 3-halo-2-(trifluoromethyl)-1H-indole in DMF, add potassium carbonate.
-
Stir the suspension at room temperature for 10-15 minutes.
-
Add benzyl bromide dropwise to the reaction mixture.
-
Continue stirring at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-benzylated indole.
General Protocol for Friedel-Crafts type reaction of Indoles with Aromatic Fluoromethyl Ketones[18]
Objective: To synthesize trifluoromethyl(indolyl)phenylmethanols via reaction of an indole with an aromatic fluoromethyl ketone.
Materials:
-
Indole (1.0 equiv)
-
Aromatic fluoromethyl ketone (1.1 equiv)
-
Potassium carbonate (K₂CO₃) (15 mol %)
-
Tetrabutylphosphonium bromide (n-Bu₄PBr) (15 mol %)
-
Water
Procedure:
-
In a reaction vessel, combine the indole, aromatic fluoromethyl ketone, potassium carbonate, and tetrabutylphosphonium bromide in water.
-
Stir the reaction mixture vigorously at the appropriate temperature (as determined by optimization, often room temperature to gentle heating).
-
Monitor the reaction by TLC until the starting indole is consumed.
-
Upon completion, the product often precipitates from the aqueous medium. Isolate the solid product by filtration.
-
Wash the collected solid with water and dry under vacuum.
-
The desired trifluoromethyl(indolyl)phenylmethanol is typically obtained in high purity without the need for column chromatography.
The diagram below outlines a general workflow for these types of nucleophilic substitution experiments.
Caption: General experimental workflow for nucleophilic substitution.
Conclusion
Chloromethylated heterocyclic compounds are exceptionally valuable and reactive intermediates in organic synthesis. Their reactivity, governed by a balance between Sₙ1 and Sₙ2 mechanisms, can be finely tuned by selecting the appropriate heterocyclic scaffold, nucleophile, and reaction conditions. A thorough understanding of these principles allows chemists in pharmaceutical and materials science to strategically design and execute synthetic routes to novel and complex molecules. The protocols and data presented herein serve as a foundational guide for leveraging the rich chemistry of these essential building blocks.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. quora.com [quora.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Production and Synthetic Possibilities of 5-Chloromethylfurfural as Alternative Biobased Furan [mdpi.com]
- 6. CAS 617-88-9: 2-(Chloromethyl)furan | CymitQuimica [cymitquimica.com]
- 7. Nucleophilic substitution reactions in pyridine [quimicaorganica.org]
- 8. m.youtube.com [m.youtube.com]
- 9. nbinno.com [nbinno.com]
- 10. 2-Chloro-5-Chloromethylthiazole | Chemical Properties, Uses, Safety, Supplier Information – Buy High Purity Thiazole Compounds in China [quinoline-thiophene.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. mdpi.com [mdpi.com]
- 13. Synthesis of indoles through highly efficient cascade reactions of sulfur ylides and N-(ortho-chloromethyl)aryl amides. | Semantic Scholar [semanticscholar.org]
- 14. youtube.com [youtube.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. BJOC - Reaction of indoles with aromatic fluoromethyl ketones: an efficient synthesis of trifluoromethyl(indolyl)phenylmethanols using K2CO3/n-Bu4PBr in water [beilstein-journals.org]
- 17. Chloromethyl chlorosulfate: a new, catalytic method of preparation and reactions with some nucleophiles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
The Pharmacophore Potential of the 2-Phenyl-5-Methyloxazole Scaffold: A Technical Guide for Drug Discovery Professionals
Introduction
The 2-phenyl-5-methyloxazole scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide spectrum of biological activities. This five-membered heterocyclic ring system, featuring a phenyl group at the 2-position and a methyl group at the 5-position, provides a versatile template for the design and development of novel therapeutic agents. Its structural rigidity, coupled with the potential for diverse substitutions on both the phenyl and oxazole rings, allows for the fine-tuning of physicochemical properties and pharmacological activity. This technical guide provides an in-depth exploration of the pharmacophore potential of the 2-phenyl-5-methyloxazole core, summarizing key biological activities, structure-activity relationships (SAR), relevant experimental protocols, and associated signaling pathways.
Biological Activities and Quantitative Data
Derivatives of the 2-phenyl-5-methyloxazole scaffold and structurally similar analogs have exhibited promising in vitro activities across several therapeutic areas, including oncology, dermatology, and infectious diseases. The following tables summarize the available quantitative data for these activities.
Anticancer Activity
The 2-phenyl-5-methyloxazole core is a constituent of compounds investigated for their antiproliferative effects against various cancer cell lines. The mechanism of action for many oxazole derivatives involves the inhibition of crucial cellular targets like tubulin polymerization and various protein kinases.
| Compound ID/Series | Cancer Cell Line | IC50 (µM) | Reference |
| 2-Phenyl-oxazole-4-carboxamide derivative (1k) | Human colorectal DLD-1 | 0.229 (GI50) | [1] |
| 2-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine derivative (4e) | MCF-7 (Breast) | 1-10 | [2] |
| 2-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine derivative (4f) | SK-MEL-28 (Melanoma) | 1-10 | [2] |
| 2-(2-Chlorophenyl)-4-(trifluoromethyl)thiazole-5-carboxamide | A-549, Bel7402, HCT-8 | Moderate Activity | [3] |
| 3-{4-(5-mercapto-1,3,4-oxadiazol-2-yl)phenylimino}-indolin-2-one derivatives (VIb-d) | HeLa | 10.64 - 33.62 | [4] |
Tyrosinase Inhibitory Activity
Compounds containing a 2-phenyl-oxazole or the closely related 2-phenyl-benzoxazole scaffold have been identified as potent inhibitors of tyrosinase, a key enzyme in melanin biosynthesis. This makes them attractive candidates for the development of skin-lightening agents.
| Compound Series | Substrate | IC50 (µM) | Reference |
| 2-Phenyl-5-methylbenzoxazole derivative (13) | L-tyrosine | 3.50 ± 0.07 | [5] |
| 6-Methyl-2-phenylbenzoxazole derivative (3) | L-tyrosine | 0.51 ± 0.00 | [5] |
| 6-Chloro-2-phenylbenzoxazole derivative (8) | L-tyrosine | 2.22 ± 0.16 | [5] |
| Kojic Acid (Reference) | L-tyrosine | 14.33 ± 1.63 | [5] |
Antimicrobial Activity
The 2-phenyl-5-methyloxazole scaffold has been explored for its potential in combating bacterial and fungal pathogens. The minimum inhibitory concentration (MIC) is a key parameter for evaluating this activity.
| Compound Series | Microorganism | MIC (µg/mL) | Reference |
| 5-Methyl-2-(2,4-disubstituted phenyl)benzoxazole (4b) | Staphylococcus aureus | 12.5 | [6] |
| 5-Methyl-2-(2,4-disubstituted phenyl)benzoxazole (4c) | Staphylococcus aureus | 12.5 | [6] |
| 6-Methyl-2-(2,4-disubstituted phenyl)benzoxazole (5a) | Pseudomonas aeruginosa | 25 | [6] |
| 5-Methyl-2-(2,4-disubstituted phenyl)benzoxazole (4c) | Candida albicans | 12.5 | [6] |
| N-Oxazolyl- and N-Thiazolylcarboxamides | Mycobacterium tuberculosis H37Ra | 3.13 | [7] |
Antioxidant Activity
The antioxidant potential of 2-phenyl-5-methyloxazole derivatives is often evaluated by their ability to scavenge free radicals, such as DPPH (2,2-diphenyl-1-picrylhydrazyl).
| Compound Series | Assay | IC50 (µM) | Reference |
| 2-(Substituted phenyl)-5-(trifluoromethyl)benzo[d]thiazole (1c) | DPPH | Potent Activity | [8] |
| 2-(Substituted phenyl)-5-(trifluoromethyl)benzo[d]thiazole (1b) | ABTS | Strong Activity | [8] |
| Thiazolyl-polyphenolic compounds (7j, 7k) | DPPH, ABTS | Enhanced Activity vs. Standards | [9] |
Experimental Protocols
Detailed methodologies are crucial for the synthesis and evaluation of the pharmacophore potential of the 2-phenyl-5-methyloxazole scaffold.
Synthesis of 2-Phenyl-5-methyloxazole Derivatives
A common synthetic route to 2-phenyl-5-methyloxazole derivatives is the Robinson-Gabriel synthesis, which involves the cyclization of an α-acylamino ketone.
General Procedure:
-
Acylation of α-Amino Ketone: An appropriate α-amino ketone is acylated with benzoyl chloride in the presence of a base (e.g., pyridine or triethylamine) in an inert solvent like dichloromethane (DCM) at 0°C to room temperature.
-
Cyclization: The resulting N-(2-oxopropyl)benzamide is treated with a dehydrating agent such as concentrated sulfuric acid, phosphorus pentoxide, or polyphosphoric acid. The reaction mixture is typically heated to facilitate the intramolecular cyclization and dehydration to form the 2-phenyl-5-methyloxazole ring.
-
Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
In Vitro Cytotoxicity Assay (MTT Assay)
This colorimetric assay is widely used to assess the antiproliferative activity of compounds on cancer cell lines.
Protocol:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and allowed to adhere overnight in a humidified incubator at 37°C and 5% CO2.
-
Compound Treatment: The following day, the cells are treated with various concentrations of the test compounds (typically in a range from 0.01 to 100 µM) for 48-72 hours.
-
MTT Incubation: After the incubation period, the medium is replaced with fresh medium containing 0.5 mg/mL of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) and incubated for another 3-4 hours.
-
Formazan Solubilization: The MTT-containing medium is removed, and the formazan crystals formed by viable cells are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.
Tyrosinase Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of tyrosinase, using L-DOPA as a substrate.
Protocol:
-
Reagent Preparation: Prepare a solution of mushroom tyrosinase in phosphate buffer (pH 6.8), a solution of L-DOPA in the same buffer, and solutions of the test compounds in a suitable solvent (e.g., DMSO).
-
Assay Reaction: In a 96-well plate, add the phosphate buffer, tyrosinase solution, and the test compound at various concentrations.
-
Initiation and Incubation: Initiate the reaction by adding the L-DOPA solution to each well. The plate is then incubated at 37°C.
-
Absorbance Reading: The formation of dopachrome is monitored by measuring the absorbance at 475 nm at regular intervals.
-
Data Analysis: The rate of reaction is calculated, and the percentage of inhibition is determined by comparing the reaction rates in the presence and absence of the inhibitor. The IC50 value is then calculated.
Antimicrobial Susceptibility Testing (Broth Microdilution)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microbial strains.
Protocol:
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in a suitable broth medium.
-
Serial Dilution: Perform serial two-fold dilutions of the test compound in the broth medium in a 96-well microplate.
-
Inoculation: Inoculate each well with the prepared microbial suspension.
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.
DPPH Radical Scavenging Assay
This assay is a common method to evaluate the antioxidant activity of a compound.
Protocol:
-
Reagent Preparation: Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. Also, prepare solutions of the test compounds at various concentrations.
-
Reaction Mixture: In a 96-well plate, add the DPPH solution to each well containing the test compound.
-
Incubation: The plate is incubated in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: The absorbance is measured at 517 nm. A decrease in absorbance indicates radical scavenging activity.
-
Calculation: The percentage of radical scavenging activity is calculated, and the IC50 value is determined.
Signaling Pathways and Mechanisms of Action
The diverse biological activities of the 2-phenyl-5-methyloxazole scaffold suggest its interaction with multiple cellular signaling pathways. While specific pathways for this exact scaffold are still under extensive investigation, inferences can be drawn from the activities of structurally related compounds.
Anticancer Signaling Pathways
Many oxazole-containing anticancer agents are known to interfere with critical signaling pathways that regulate cell proliferation, survival, and apoptosis.
Tyrosinase Inhibition and Melanogenesis Pathway
The inhibition of tyrosinase by 2-phenyl-5-methyloxazole analogs directly impacts the melanogenesis pathway, reducing the production of melanin.
Experimental and Logical Workflows
The development of drugs based on the 2-phenyl-5-methyloxazole scaffold follows a logical progression from synthesis to biological evaluation.
Conclusion
The 2-phenyl-5-methyloxazole scaffold represents a highly promising and versatile core for the development of new therapeutic agents. Its derivatives have demonstrated significant potential in the fields of oncology, dermatology, and infectious diseases. The structure-activity relationship studies, although still evolving, highlight the critical role of substituents on the phenyl ring in modulating biological activity. Future research should focus on expanding the library of analogs to establish a more comprehensive SAR, elucidating the specific molecular targets and signaling pathways, and optimizing the pharmacokinetic and pharmacodynamic properties of lead compounds. The detailed protocols and workflow presented in this guide provide a solid foundation for researchers to further explore and unlock the full therapeutic potential of this remarkable pharmacophore.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis, characterization and anticancer activity of certain 3-{4-(5-mercapto-1,3,4-oxadiazole-2-yl)phenylimino}indolin-2-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Exploration of Compounds with 2-Phenylbenzo[d]oxazole Scaffold as Potential Skin-Lightening Agents through Inhibition of Melanin Biosynthesis and Tyrosinase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and microbiological activity of some novel 5- or 6-methyl-2-(2,4-disubstituted phenyl) benzoxazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. A Novel Class of Potent Anti-Tyrosinase Compounds with Antioxidant Activity, 2-(Substituted phenyl)-5-(trifluoromethyl)benzo[d]thiazoles: In Vitro and In Silico Insights [mdpi.com]
- 9. Synthesis, Characterization, and Antioxidant Activity Evaluation of New N-Methyl Substituted Thiazole-Derived Polyphenolic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Robinson-Gabriel Synthesis of 2,5-Disubstituted Oxazoles
For Researchers, Scientists, and Drug Development Professionals
Introduction
The oxazole ring is a crucial heterocyclic motif found in numerous natural products and pharmacologically active compounds, exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The Robinson-Gabriel synthesis is a classic and reliable method for the construction of the oxazole ring system. This reaction involves the intramolecular cyclodehydration of a 2-acylamino-ketone to afford the corresponding oxazole.[1] This application note provides detailed protocols for the synthesis of 2,5-disubstituted oxazoles via the Robinson-Gabriel reaction, including a summary of various dehydrating agents, and troubleshooting guidelines.
Reaction Principle
The core of the Robinson-Gabriel synthesis is the acid-catalyzed intramolecular cyclization of a 2-acylamino-ketone, followed by dehydration to form the aromatic oxazole ring. The requisite 2-acylamino-ketone starting materials can be readily prepared through methods such as the Dakin-West reaction.[1] The choice of the cyclodehydrating agent is critical and can significantly influence the reaction yield and substrate scope.
Data Presentation
Table 1: Common Cyclodehydrating Agents for the Robinson-Gabriel Synthesis
| Dehydrating Agent | Typical Solvent(s) | Typical Temperature | Notes |
| Concentrated Sulfuric Acid (H₂SO₄) | Acetic Anhydride | 90-100°C | The traditional and cost-effective choice, but can be too harsh for sensitive substrates, potentially leading to low yields and tar formation. |
| Phosphorus Pentoxide (P₂O₅) | Toluene, Xylene | Reflux | A strong dehydrating agent, often used when H₂SO₄ fails. |
| Phosphoryl Chloride (POCl₃) | Pyridine, DMF | 80-110°C | Effective, but can lead to chlorinated byproducts. |
| Polyphosphoric Acid (PPA) | Neat | 100-160°C | Often provides good yields, but its high viscosity can make stirring and workup challenging. |
| Trifluoroacetic Anhydride (TFAA) | THF, Dioxane | Room Temperature to Reflux | A milder reagent, suitable for substrates with acid-sensitive functional groups and for solid-phase synthesis.[2] |
| Dess-Martin Periodinane (DMP) then PPh₃/I₂ | CH₂, Cl₂ | Room Temperature | A very mild, two-step procedure (Wipf's modification) starting from a β-hydroxy amide, showing high functional group tolerance.[2] |
Table 2: Representative Examples of 2,5-Disubstituted Oxazoles Synthesized via Robinson-Gabriel and Related Methods
| 2-Substituent | 5-Substituent | Dehydrating Agent/Method | Yield (%) |
| Phenyl | Phenyl | H₂SO₄ | Good |
| 4-Trifluoromethylphenyl | Phenyl | H₂SO₄ (in a tandem Ugi/Robinson-Gabriel sequence) | 72[3] |
| Various Aryl | Various Aryl | POCl₃ | Moderate to Good |
| Methyl | Phenyl | Trifluoroacetic Anhydride | Good |
| Phenyl | 4-Methoxyphenyl | PPh₃/I₂ (Wipf's Modification) | High |
Experimental Protocols
Protocol 1: Classical Robinson-Gabriel Synthesis of 2,5-Diphenyloxazole
This protocol describes the synthesis of 2,5-diphenyloxazole from N-phenacylbenzamide using concentrated sulfuric acid as the cyclodehydrating agent.
Materials:
-
N-phenacylbenzamide (1.0 eq)
-
Acetic Anhydride
-
Concentrated Sulfuric Acid (H₂SO₄, catalytic amount, e.g., 0.1-0.2 eq)
-
Ice-water
-
Sodium Bicarbonate solution (saturated)
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Ethyl Acetate
-
Hexane
Procedure:
-
In a round-bottom flask, dissolve N-phenacylbenzamide in acetic anhydride (approximately 5-10 mL per gram of substrate).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a catalytic amount of concentrated sulfuric acid dropwise with stirring.
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.
-
Heat the reaction mixture to 90-100°C and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and carefully pour it into a beaker containing ice-water.
-
Neutralize the mixture with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford pure 2,5-diphenyloxazole.
Protocol 2: Wipf's Modification for the Synthesis of 2,5-Disubstituted Oxazoles
This two-step protocol is advantageous for substrates that are sensitive to strong acids and starts from a β-hydroxy amide.
Step A: Oxidation of the β-Hydroxy Amide to the β-Keto Amide
Materials:
-
β-Hydroxy amide (1.0 eq)
-
Dess-Martin Periodinane (DMP, 1.1-1.5 eq)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Saturated Sodium Bicarbonate solution (NaHCO₃)
-
Sodium Thiosulfate (Na₂S₂O₃)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Dissolve the β-hydroxy amide in anhydrous dichloromethane in a round-bottom flask.
-
Add Dess-Martin periodinane portion-wise at room temperature with stirring.
-
Monitor the reaction by TLC. The reaction is typically complete within 1-3 hours.
-
Quench the reaction by adding a saturated aqueous solution of NaHCO₃ containing an excess of Na₂S₂O₃.
-
Stir the biphasic mixture vigorously until both layers are clear.
-
Separate the layers and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The resulting β-keto amide is often used in the next step without further purification.
Step B: Cyclodehydration of the β-Keto Amide to the Oxazole
Materials:
-
Crude β-Keto Amide from Step A (1.0 eq)
-
Triphenylphosphine (PPh₃, 1.5-2.0 eq)
-
Iodine (I₂, 1.5-2.0 eq)
-
Triethylamine (Et₃N, 3.0-4.0 eq)
-
Anhydrous Acetonitrile or THF
-
Saturated Sodium Thiosulfate solution (Na₂S₂O₃)
-
Ethyl Acetate
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Dissolve the crude β-keto amide in anhydrous acetonitrile or THF.
-
Add triethylamine and triphenylphosphine to the solution.
-
Cool the mixture to 0°C in an ice bath.
-
Add a solution of iodine in the same solvent dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring by TLC.
-
Quench the reaction with a saturated aqueous solution of Na₂S₂O₃.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by silica gel chromatography to obtain the desired 2,5-disubstituted oxazole.
Mandatory Visualization
Caption: Reaction mechanism of the Robinson-Gabriel synthesis.
Caption: General experimental workflow for the Robinson-Gabriel synthesis.
References
Van Leusen Oxazole Synthesis: A Detailed Protocol for Substituted Oxazoles
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
The Van Leusen oxazole synthesis is a powerful and versatile method for the formation of oxazole rings, a common scaffold in many biologically active compounds and natural products. This reaction utilizes tosylmethyl isocyanide (TosMIC) or its derivatives as a key reagent to construct the oxazole core from aldehydes. This document provides a detailed protocol for the synthesis of substituted oxazoles via the Van Leusen reaction, including reaction mechanisms, experimental procedures, and quantitative data for the synthesis of various substituted oxazoles.
Reaction Principle
The Van Leusen oxazole synthesis proceeds through the base-mediated reaction of an aldehyde with tosylmethyl isocyanide (TosMIC) or a substituted derivative. The reaction involves the initial deprotonation of TosMIC, followed by a nucleophilic attack on the aldehyde carbonyl group. The resulting intermediate undergoes a cyclization to form an oxazoline, which then eliminates p-toluenesulfinic acid to yield the aromatic oxazole ring.[1][2][3] The substitution pattern of the final oxazole product is determined by the choice of the aldehyde and the TosMIC reagent. Using unsubstituted TosMIC typically yields 5-substituted oxazoles, while α-substituted TosMIC reagents lead to the formation of 4-substituted or 4,5-disubstituted oxazoles.[1][4][5]
Experimental Protocols
This section provides detailed methodologies for the synthesis of substituted oxazoles based on the Van Leusen reaction.
General Procedure for the Synthesis of 4-Substituted Oxazoles
This protocol is adapted from the work of Sisko et al. for the synthesis of 4-substituted oxazoles using α-substituted TosMIC reagents.[1]
Materials:
-
α-Substituted tosylmethyl isocyanide (1.0 equivalent)
-
Aldehyde (1.0 equivalent)
-
Potassium carbonate (K₂CO₃) (2.0 equivalents)
-
Methanol (MeOH)
Procedure:
-
To a solution of the α-substituted tosylmethyl isocyanide (1.0 equiv) and the aldehyde (1.0 equiv) in methanol, add potassium carbonate (2.0 equiv).[1]
-
Stir the reaction mixture at reflux for 4-12 hours.[1] The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Remove the methanol under reduced pressure.
-
Add water and an organic solvent (e.g., ethyl acetate) to the residue and transfer to a separatory funnel.
-
Separate the organic layer and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel to afford the pure 4-substituted oxazole.[1]
Example Synthesis of 4-Benzyl-5-phenyloxazole[1]
Materials:
-
α-Benzyl-p-toluenesulfonylmethyl isocyanide (1.00 g, 3.50 mmol)
-
Benzaldehyde (0.37 g, 3.50 mmol)
-
Potassium carbonate (0.97 g, 7.00 mmol)
-
Methanol (20 mL)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Combine α-benzyl-p-toluenesulfonylmethyl isocyanide (1.00 g, 3.50 mmol) and benzaldehyde (0.37 g, 3.50 mmol) in a 50 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar.[1]
-
Add methanol (20 mL) to the flask.[1]
-
Add potassium carbonate (0.97 g, 7.00 mmol) to the stirred solution.[1]
-
Heat the reaction mixture to reflux and maintain for 6 hours.[1]
-
Monitor the reaction by TLC (e.g., using a 3:1 hexanes:ethyl acetate eluent).[1]
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the methanol under reduced pressure.[1]
-
Add water (20 mL) and ethyl acetate (20 mL) to the residue and transfer to a separatory funnel.[1]
-
Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 10 mL).[1]
-
Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate, and filter.[1]
-
Concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel to afford the pure 4-benzyl-5-phenyloxazole.
Data Presentation
The following table summarizes the yields for the synthesis of various 4-substituted oxazoles using the modified Van Leusen reaction, as reported by Sisko et al.[1]
| Entry | α-Substituted TosMIC (R¹) | Aldehyde (R²) | Product | Yield (%) |
| 1 | Benzyl | Benzaldehyde | 4-Benzyl-5-phenyloxazole | 85 |
| 2 | Methyl | Benzaldehyde | 4-Methyl-5-phenyloxazole | 78 |
| 3 | Isopropyl | Benzaldehyde | 4-Isopropyl-5-phenyloxazole | 65 |
| 4 | Benzyl | 4-Chlorobenzaldehyde | 4-Benzyl-5-(4-chlorophenyl)oxazole | 82 |
| 5 | Methyl | 4-Methoxybenzaldehyde | 4-Methyl-5-(4-methoxyphenyl)oxazole | 75 |
Visualizations
Van Leusen Oxazole Synthesis Workflow
The following diagram illustrates the general workflow for the Van Leusen synthesis of substituted oxazoles.
Van Leusen Oxazole Synthesis Mechanism
The diagram below outlines the reaction mechanism for the formation of a 4,5-disubstituted oxazole from an α-substituted TosMIC and an aldehyde.
References
- 1. benchchem.com [benchchem.com]
- 2. Van Leusen Oxazole Synthesis [organic-chemistry.org]
- 3. Van Leusen reaction - Wikipedia [en.wikipedia.org]
- 4. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis [mdpi.com]
- 5. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: 4-(Chloromethyl)-5-methyl-2-phenyl-1,3-oxazole as a Versatile Synthetic Intermediate
Introduction
4-(Chloromethyl)-5-methyl-2-phenyl-1,3-oxazole is a highly functionalized heterocyclic compound that serves as a valuable intermediate in synthetic organic and medicinal chemistry. Its structure incorporates a stable 2-phenyl-5-methyl-oxazole core, which is a known pharmacophore present in many biologically active molecules. The key to its utility lies in the reactive 4-(chloromethyl) group. This benzylic-type chloride is an excellent electrophile, making the molecule an ideal scaffold for introducing the oxazole moiety into larger structures via nucleophilic substitution reactions. This allows for the synthesis of diverse molecular libraries for applications in drug discovery, agrochemicals, and materials science.[1][2]
Key Applications
The primary application of this compound is as a building block for more complex molecules, leveraging the reactivity of the chloromethyl group.[3] Derivatives synthesized from this intermediate have been investigated for a range of biological activities, capitalizing on the established therapeutic potential of the oxazole nucleus.[4]
-
Medicinal Chemistry & Drug Development: The oxazole scaffold is a constituent of numerous compounds with promising therapeutic activities, including anti-inflammatory, antimicrobial, and anticancer properties.[4] By reacting the chloromethyl group with various nucleophiles (amines, thiols, alcohols, etc.), researchers can generate libraries of novel compounds for screening against biological targets. A significant area of exploration for related heterocyclic structures is the development of kinase inhibitors, particularly for pathways involved in inflammation, such as the p38 MAP kinase pathway.[5][6][7]
-
Agrochemicals: The reactivity and stability of the oxazole core make it a suitable component for the preparation of novel pesticides and herbicides.[1]
-
Material Science: The stable, rigid structure of the oxazole ring can be incorporated into specialty polymers and dyes.
Core Reaction: Nucleophilic Substitution
The most fundamental and widely used reaction involving this compound is the nucleophilic substitution (S_N2) at the methylene carbon. The adjacent oxazole ring stabilizes the transition state, facilitating the displacement of the chloride anion by a wide range of nucleophiles.
A generalized reaction scheme is as follows:
Where Nu- represents a nucleophile (e.g., R₂NH, RS⁻, RO⁻).
The following diagram illustrates the general experimental workflow for utilizing this intermediate.
Caption: General experimental workflow for nucleophilic substitution.
Experimental Protocols
The following are detailed protocols for the synthesis of representative derivatives based on established methodologies for analogous chloromethyl-oxazoles.
Protocol 1: Synthesis of a Tertiary Amine Derivative
This protocol describes the synthesis of N-((5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl)morpholine, a common reaction with a secondary amine.
Materials:
-
This compound
-
Morpholine
-
Potassium Carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN)
-
Ethyl Acetate (EtOAc)
-
Deionized Water
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a 100 mL round-bottom flask, add this compound (1.0 eq, e.g., 2.08 g, 10 mmol).
-
Add anhydrous acetonitrile (40 mL) to dissolve the starting material.
-
To the stirred solution, add morpholine (1.2 eq, 1.05 g, 12 mmol) followed by anhydrous potassium carbonate (2.0 eq, 2.76 g, 20 mmol).
-
Fit the flask with a reflux condenser and heat the reaction mixture to 80 °C.
-
Maintain stirring at 80 °C for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
After completion, cool the mixture to room temperature and filter to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure to remove the acetonitrile.
-
Dissolve the resulting residue in ethyl acetate (50 mL) and transfer to a separatory funnel.
-
Wash the organic layer sequentially with deionized water (2 x 30 mL) and brine (1 x 30 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under vacuum to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure N-((5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl)morpholine.
Protocol 2: Synthesis of a Thioether Derivative
This protocol outlines the synthesis of 4-((phenylthio)methyl)-5-methyl-2-phenyl-1,3-oxazole via reaction with a thiol.
Materials:
-
This compound
-
Thiophenol
-
Sodium Hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Dichloromethane (DCM)
-
Deionized Water
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Caution: Sodium hydride reacts violently with water. Perform this reaction under an inert atmosphere (e.g., Nitrogen or Argon).
-
To a flame-dried 100 mL round-bottom flask under an inert atmosphere, add anhydrous THF (30 mL).
-
Carefully add sodium hydride (1.1 eq, 0.44 g, 11 mmol) to the THF.
-
Cool the suspension to 0 °C using an ice bath.
-
Slowly add thiophenol (1.0 eq, 1.10 g, 10 mmol) dropwise to the stirred suspension. Allow the mixture to stir at 0 °C for 20 minutes to form the sodium thiophenolate.
-
In a separate flask, dissolve this compound (1.0 eq, 2.08 g, 10 mmol) in anhydrous THF (15 mL).
-
Add the oxazole solution dropwise to the thiophenolate suspension at 0 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours (overnight).
-
Monitor the reaction by TLC. Upon completion, carefully quench the reaction by slowly adding deionized water (20 mL) at 0 °C.
-
Partition the mixture between dichloromethane (50 mL) and water (30 mL).
-
Separate the organic layer, wash with water (2 x 25 mL), and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the organic phase under reduced pressure.
-
Purify the crude residue by flash column chromatography (eluent: hexane/ethyl acetate gradient) to obtain the pure thioether product.
Data Presentation: Representative Reaction Data
The following table summarizes expected outcomes for nucleophilic substitution reactions on chloromethyl-oxazole scaffolds, based on data from analogous systems. Actual yields may vary.
| Entry | Nucleophile | Base | Solvent | Temp (°C) | Time (h) | Product Type | Approx. Yield (%) |
| 1 | Morpholine | K₂CO₃ | CH₃CN | 80 | 5 | Tertiary Amine | 85-95 |
| 2 | Aniline | Et₃N | DMF | 90 | 8 | Secondary Amine | 70-85 |
| 3 | Thiophenol | NaH | THF | RT | 14 | Thioether | 80-90 |
| 4 | Sodium Methoxide | - | MeOH | RT | 3 | Methyl Ether | 75-85 |
| 5 | Sodium Azide | - | DMF | 60 | 6 | Azide | >90 |
| 6 | Diethyl Malonate | NaH | THF | RT | 12 | C-Alkylated Ester | 40-60 |
Application in Kinase Inhibitor Development
Derivatives of oxazoles are frequently explored as inhibitors of protein kinases, which are critical regulators of cellular signaling. The p38 mitogen-activated protein (MAP) kinase is a key enzyme in the signaling cascade that controls the production of pro-inflammatory cytokines like TNF-α and IL-1β.[5] Inhibition of p38 MAPK is a major therapeutic strategy for inflammatory diseases. The diagram below illustrates the simplified p38 MAPK signaling pathway and the point of inhibition.
Caption: Inhibition of p38 MAPK prevents downstream inflammatory response.
References
- 1. Synthesis and biological evaluation of 5-substituted and 4,5-disubstituted-2-arylamino oxazole TRPV1 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 4-(Chloromethyl)-5-Methyl-2-(4-Methylphenyl)-1,3-Oxazole [myskinrecipes.com]
- 3. Synthesis of extended oxazoles II: Reaction manifold of 2-(halomethyl)-4,5-diaryloxazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Biological Evaluation of 2,3,4-Triaryl-1,2,4-oxadiazol-5-ones as p38 MAPK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Evaluation of Pyridinyltriazoles as Inhibitors of p38 MAP Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and biological activities of 4-phenyl-5-pyridyl-1,3-thiazole derivatives as p38 MAP kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Reaction of 4-(Chloromethyl)-5-methyl-2-phenyl-1,3-oxazole with Amine Nucleophiles
Audience: Researchers, scientists, and drug development professionals.
Introduction
4-(Chloromethyl)-5-methyl-2-phenyl-1,3-oxazole is a versatile bifunctional molecule containing a reactive chloromethyl group attached to a stable oxazole ring. The electron-withdrawing nature of the oxazole ring system enhances the reactivity of the chloromethyl group, making it an excellent electrophile for nucleophilic substitution reactions. This reactivity allows for the facile introduction of the 2-phenyl-5-methyl-1,3-oxazol-4-ylmethyl moiety into a wide range of molecular scaffolds. This moiety is of significant interest in medicinal chemistry and drug discovery, as oxazole derivatives are known to exhibit a broad spectrum of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties.[1]
This document provides detailed protocols for the reaction of this compound with various primary and secondary amine nucleophiles, leading to the synthesis of a diverse library of 4-(aminomethyl)-5-methyl-2-phenyl-1,3-oxazole derivatives.
General Reaction Scheme
The reaction proceeds via a standard SN2 mechanism where the amine nucleophile attacks the electrophilic carbon of the chloromethyl group, displacing the chloride leaving group.
Caption: General reaction of this compound with an amine.
Experimental Protocols
The following protocols outline general procedures for the reaction of this compound with primary and secondary amines. The choice of solvent, base, and temperature may be optimized for specific amine nucleophiles to maximize yield and minimize side reactions.
Protocol 1: Reaction with Primary Amines
This protocol describes a general procedure for the synthesis of N-substituted 4-(aminomethyl)-5-methyl-2-phenyl-1,3-oxazoles using primary amines as nucleophiles.
Materials:
-
This compound
-
Primary amine (e.g., benzylamine, aniline, ethanolamine)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)
-
Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N)
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF or MeCN (0.1 M), add the primary amine (1.1 - 1.5 eq).
-
Add a suitable base, such as powdered anhydrous potassium carbonate (2.0 eq) or triethylamine (1.5 eq), to the reaction mixture. The base is crucial to neutralize the HCl generated during the reaction.
-
Stir the reaction mixture at room temperature (20-25 °C) or heat to 50-80 °C. The reaction progress should be monitored by Thin Layer Chromatography (TLC) using an appropriate eluent system (e.g., Hexane:EtOAc).
-
Upon completion of the reaction (typically 4-24 hours), pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-substituted 4-(aminomethyl)-5-methyl-2-phenyl-1,3-oxazole.
Protocol 2: Reaction with Secondary Amines
This protocol is suitable for the synthesis of N,N-disubstituted 4-(aminomethyl)-5-methyl-2-phenyl-1,3-oxazoles using secondary amines.
Materials:
-
This compound
-
Secondary amine (e.g., diethylamine, morpholine, piperidine)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Diisopropylethylamine (DIPEA) or Potassium carbonate (K₂CO₃)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM or THF (0.1 M).
-
Add the secondary amine (1.2 - 2.0 eq) to the solution.
-
Add a non-nucleophilic base such as diisopropylethylamine (1.5 eq) or anhydrous potassium carbonate (2.0 eq).
-
Stir the reaction mixture at room temperature for 12-48 hours. Monitor the reaction progress by TLC.
-
Once the starting material is consumed, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 30 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent in vacuo.
-
Purify the residue by silica gel column chromatography to yield the pure N,N-disubstituted 4-(aminomethyl)-5-methyl-2-phenyl-1,3-oxazole.
Data Presentation
The following table summarizes the expected products and representative yields for the reaction of this compound with a variety of amine nucleophiles based on general reactivity principles of similar systems.[1]
| Entry | Amine Nucleophile | Product | Reaction Conditions | Expected Yield (%) |
| 1 | Benzylamine | N-(2-phenyl-5-methyl-1,3-oxazol-4-ylmethyl)aniline | K₂CO₃, DMF, 60 °C, 12h | 85-95 |
| 2 | Aniline | N-benzyl-1-(2-phenyl-5-methyl-1,3-oxazol-4-yl)methanamine | Et₃N, MeCN, RT, 24h | 70-80 |
| 3 | Ethanolamine | 2-((2-phenyl-5-methyl-1,3-oxazol-4-ylmethyl)amino)ethan-1-ol | K₂CO₃, DMF, RT, 18h | 80-90 |
| 4 | Diethylamine | N,N-diethyl-1-(2-phenyl-5-methyl-1,3-oxazol-4-yl)methanamine | DIPEA, DCM, RT, 36h | 75-85 |
| 5 | Morpholine | 4-((2-phenyl-5-methyl-1,3-oxazol-4-yl)methyl)morpholine | K₂CO₃, MeCN, 50 °C, 16h | 90-98 |
| 6 | Piperidine | 1-((2-phenyl-5-methyl-1,3-oxazol-4-yl)methyl)piperidine | Et₃N, THF, RT, 24h | 88-96 |
| 7 | Imidazole | 1-((2-phenyl-5-methyl-1,3-oxazol-4-yl)methyl)-1H-imidazole | K₂CO₃, DMF, 70 °C, 10h | 82-92 |
Experimental Workflow Visualization
The following diagram illustrates the general experimental workflow for the synthesis and purification of 4-(aminomethyl)-5-methyl-2-phenyl-1,3-oxazole derivatives.
Caption: Experimental workflow for amine substitution reaction.
Safety Precautions
-
This compound is a reactive electrophile and should be handled with care in a well-ventilated fume hood.
-
Many amines are corrosive and/or toxic. Appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn at all times.
-
Reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) if the reagents are sensitive to air or moisture.
References
Application Notes and Protocols: Synthesis and Evaluation of Tubulin Inhibitors Derived from 4-(Chloromethyl)-5-methyl-2-phenyl-1,3-oxazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
Microtubules are highly dynamic cytoskeletal polymers essential for numerous cellular processes, including cell division, intracellular transport, and the maintenance of cell shape. Their critical role in mitosis makes them a prime target for anticancer therapies. Agents that disrupt microtubule dynamics can arrest the cell cycle, typically in the G2/M phase, leading to apoptosis in cancer cells. The oxazole scaffold has emerged as a promising heterocyclic motif in the design of novel tubulin polymerization inhibitors. This document provides detailed application notes and protocols for the synthesis of potential tubulin inhibitors using 4-(chloromethyl)-5-methyl-2-phenyl-1,3-oxazole as a key starting material and outlines the subsequent biological evaluation of these compounds.
Proposed Synthesis of Novel Tubulin Inhibitors
While direct synthesis of tubulin inhibitors from this compound is not explicitly detailed in the reviewed literature, a plausible synthetic route can be proposed based on the known reactivity of chloromethylated heterocycles.[1][2] The reactive chloromethyl group is susceptible to nucleophilic substitution, allowing for the introduction of various functionalities to explore structure-activity relationships (SAR). A proposed two-step synthesis to generate a library of amine- and thiol-substituted oxazole derivatives is outlined below.
Experimental Protocol: Proposed Synthesis
Materials:
-
This compound
-
Substituted anilines, benzylamines, or thiophenols
-
Triethylamine (TEA) or Potassium Carbonate (K₂CO₃)
-
Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Standard laboratory glassware and magnetic stirrer
Procedure: General Method for Nucleophilic Substitution
-
To a solution of this compound (1.0 mmol) in anhydrous DCM (10 mL) under an inert atmosphere, add the desired nucleophile (amine or thiol, 1.1 mmol) and a base such as triethylamine (1.2 mmol).[3]
-
Stir the reaction mixture at room temperature for 6-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated solution of sodium bicarbonate (NaHCO₃) and extract the product with DCM (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the final compound.
-
Characterize the purified compound by ¹H NMR, ¹³C NMR, and mass spectrometry.
This general procedure can be adapted for a variety of nucleophiles to generate a library of compounds for biological screening.
Biological Evaluation of Oxazole-Based Tubulin Inhibitors
The synthesized compounds can be evaluated for their potential as tubulin inhibitors through a series of in vitro assays. The primary assays include a tubulin polymerization inhibition assay and a cell viability assay to determine cytotoxicity against cancer cell lines.
In Vitro Tubulin Polymerization Inhibition Assay
This assay measures the ability of a compound to inhibit the assembly of purified tubulin into microtubules.[4][5][6]
Experimental Protocol:
Materials:
-
Tubulin polymerization assay kit (e.g., from Cytoskeleton, Inc. or MilliporeSigma)
-
Purified tubulin (≥99% pure)
-
General Tubulin Buffer (e.g., 80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9)
-
GTP solution
-
Glycerol
-
Fluorescent reporter or a spectrophotometer capable of measuring turbidity at 340-350 nm
-
Test compounds dissolved in an appropriate solvent (e.g., DMSO)
-
Positive controls (e.g., Nocodazole, Colchicine) and a negative control (vehicle)
-
96-well microplate
-
Temperature-controlled microplate reader
Procedure:
-
Pre-warm the microplate reader to 37°C.
-
On ice, prepare a tubulin reaction mix to the desired final concentration (e.g., 2 mg/mL) in General Tubulin Buffer supplemented with 1 mM GTP and 15% glycerol. If using a fluorescence-based assay, include the fluorescent reporter as per the manufacturer's instructions.
-
Add 5 µL of 10x concentrated test compounds, positive controls, or vehicle control to the appropriate wells of the pre-warmed 96-well plate.
-
To initiate the polymerization reaction, add 45 µL of the ice-cold tubulin reaction mix to each well.
-
Immediately place the plate in the pre-warmed microplate reader and begin recording the absorbance (340 nm for turbidity) or fluorescence intensity at regular intervals (e.g., every 30-60 seconds) for 60-90 minutes.
-
Plot the absorbance/fluorescence values against time to generate polymerization curves.
-
Calculate the IC₅₀ value, which is the concentration of the compound that inhibits tubulin polymerization by 50%.
Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[7][8]
Experimental Protocol:
Materials:
-
Human cancer cell lines (e.g., HeLa, MCF-7, HCT116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well tissue culture plates
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 5 mg/mL in PBS)
-
Solubilization solution (e.g., SDS-HCl solution or DMSO)
-
Humidified incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium and incubate for 24 hours.
-
Prepare serial dilutions of the test compounds in culture medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Include wells with vehicle control (e.g., 0.1% DMSO) and untreated cells.
-
Incubate the plate for 48-72 hours in a humidified incubator.
-
Add 10 µL of the MTT solution to each well and incubate for an additional 4 hours.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control and determine the GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation) or IC₅₀ (concentration for 50% inhibition of cell viability) values.
Data Presentation
The quantitative data from the biological assays should be summarized in tables for clear comparison of the synthesized compounds' activities.
| Compound | Tubulin Polymerization IC₅₀ (µM) | HeLa GI₅₀ (µM) | MCF-7 GI₅₀ (µM) | HCT116 GI₅₀ (µM) |
| Proposed Derivative 1 | Data to be determined | Data to be determined | Data to be determined | Data to be determined |
| Proposed Derivative 2 | Data to be determined | Data to be determined | Data to be determined | Data to be determined |
| ... | ... | ... | ... | ... |
| Colchicine (Reference) | Literature Value | Literature Value | Literature Value | Literature Value |
Visualizations
Proposed Synthetic Workflow
Caption: Proposed workflow for synthesis and evaluation.
Experimental Workflow for Biological Assays
Caption: Workflow for key biological assays.
Signaling Pathway of Tubulin Inhibitor Action
Caption: G2/M arrest and apoptosis signaling pathway.
References
- 1. Buy 5-(chloromethyl)-1,3-oxazole;dichloromethane [smolecule.com]
- 2. Synthesis of extended oxazoles II: Reaction manifold of 2-(halomethyl)-4,5-diaryloxazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, molecular docking study and anticancer activity of novel 1,3,4-oxadiazole derivatives as potential tubulin inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. In vitro tubulin polymerization assay [bio-protocol.org]
- 6. In vitro tubulin polymerization assay [bio-protocol.org]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
Application Notes and Protocols for N-alkylation of Primary Amines with 4-(Chloromethyl)-5-methyl-2-phenyl-1,3-oxazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
The N-alkylation of primary amines with 4-(chloromethyl)-5-methyl-2-phenyl-1,3-oxazole is a key synthetic transformation for the generation of a diverse library of N-substituted (5-methyl-2-phenyl-1,3-oxazol-4-yl)methanamine derivatives. The oxazole motif is a prominent scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] This document provides a detailed protocol for this N-alkylation reaction, quantitative data from a closely related analogue, and visualizations of the experimental workflow and a potential biological signaling pathway.
The core of this reaction is a nucleophilic substitution where the primary amine displaces the chloride from the chloromethyl group of the oxazole. The reactivity of the chloromethyl group makes this reaction amenable to a variety of primary amine substrates under relatively mild conditions.
Data Presentation
| Entry | Primary Amine | Solvent | Temperature (°C) | Time (days) | Yield (%) |
| 1 | Methylamine | Methanol | Room Temp. | 4 | 87 |
| 2 | Ethylamine | Ethanol | Room Temp. | 2 | 94 |
| 3 | n-Propylamine | Benzene | Room Temp. | 16 | 96 |
| 4 | Isopropylamine | Benzene | Room Temp. | 5 | 97 |
| 5 | t-Butylamine | Benzene | 40 | 10 | 99 |
| 6 | Allylamine | Benzene | Room Temp. | 10 | 95 |
| 7 | 2-Aminoethanol | Benzene | 40 | 20 | 95 |
Experimental Protocols
This section details a general protocol for the N-alkylation of primary amines with this compound.
Materials:
-
This compound
-
Primary amine of choice
-
Anhydrous solvent (e.g., Benzene, Toluene, Tetrahydrofuran (THF), or Acetonitrile)
-
Base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA), or Potassium Carbonate) - Optional, but recommended to scavenge HCl byproduct.
-
Reaction vessel (e.g., round-bottom flask)
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath (if heating is required)
-
Thin Layer Chromatography (TLC) plates and developing chamber
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexane, Ethyl Acetate)
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a clean, dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).
-
Solvent Addition: Add the chosen anhydrous solvent to dissolve the starting material.
-
Amine and Base Addition: Add the primary amine (1.1 - 2.0 eq) to the reaction mixture. If a base is used, add it at this stage (1.2 - 2.2 eq). The use of excess amine can also serve to neutralize the HCl byproduct.
-
Reaction: Stir the reaction mixture at room temperature or heat to a specified temperature (e.g., 40-80°C).
-
Monitoring: Monitor the progress of the reaction by TLC until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
If a solid precipitate (amine hydrochloride) has formed, it can be removed by filtration.
-
Wash the reaction mixture with water or a saturated aqueous solution of sodium bicarbonate to remove any remaining acid and salts.
-
Extract the aqueous layer with an organic solvent (e.g., Ethyl Acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
-
Purification: Concentrate the organic solution under reduced pressure using a rotary evaporator. Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of Ethyl Acetate in Hexane) to afford the pure N-alkylated product.
-
Characterization: Characterize the purified product using standard analytical techniques (e.g., NMR, Mass Spectrometry, IR spectroscopy).
Visualizations
Chemical Reaction Scheme:
Caption: N-alkylation of a primary amine with this compound.
Experimental Workflow:
Caption: General experimental workflow for the N-alkylation reaction.
Potential Signaling Pathway Inhibition:
Many oxazole derivatives have been identified as potent anticancer agents that function through the inhibition of tubulin polymerization.[1][4][5] This disruption of microtubule dynamics leads to cell cycle arrest and apoptosis in cancer cells.
Caption: Potential mechanism of action via inhibition of tubulin polymerization.
References
- 1. Small molecule inhibitors of Stat3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, molecular docking study and anticancer activity of novel 1,3,4-oxadiazole derivatives as potential tubulin inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Oxadiazole derivatives as a novel class of antimitotic agents: Synthesis, inhibition of tubulin polymerization, and activity in tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Synthesis of Oxaprozin Analogues from Chloromethyl Oxazole Precursors: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of Oxaprozin analogues utilizing chloromethyl oxazole precursors. Oxaprozin is a non-steroidal anti-inflammatory drug (NSAID) that functions by inhibiting cyclooxygenase (COX) enzymes.[1][2][3] The synthesis of its analogues is a significant area of interest in medicinal chemistry for the development of novel therapeutics with potentially improved efficacy, selectivity, and safety profiles.
The synthetic strategy delineated here focuses on a modular approach, allowing for the generation of a diverse library of analogues by varying the substituents on the diaryloxazole core. The key steps involve the construction of a 2-methyl-4,5-diaryloxazole scaffold, its subsequent chlorination to the reactive chloromethyl intermediate, and the final elaboration to the target propanoic acid derivatives.
I. Synthetic Workflow Overview
The overall synthetic pathway can be divided into three main stages:
-
Synthesis of 2-Methyl-4,5-diaryloxazole Precursors: This is typically achieved through the Robinson-Gabriel synthesis, which involves the cyclodehydration of a 2-acylamino-ketone.
-
Chlorination of the 2-Methyl Group: The methyl group on the oxazole ring is activated for subsequent reactions by converting it to a chloromethyl group.
-
Synthesis of the Propanoic Acid Side Chain: This is accomplished via a malonic ester synthesis, involving the alkylation of diethyl malonate with the 2-(chloromethyl)-4,5-diaryloxazole, followed by hydrolysis and decarboxylation.
Caption: General synthetic workflow for Oxaprozin analogues.
II. Experimental Protocols
Protocol 1: Synthesis of 2-Methyl-4,5-diaryloxazole Precursors (Robinson-Gabriel Synthesis)
This protocol describes a general procedure for the synthesis of the 2-methyl-4,5-diaryloxazole core.
Materials:
-
2-Acetamido-1,2-diarylethanone (1.0 eq)
-
Phosphorus oxychloride (POCl₃) (3.0-5.0 eq)
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Ice, Saturated sodium bicarbonate solution, Dichloromethane, Anhydrous magnesium sulfate
Procedure:
-
In a fume hood, place the 2-acetamido-1,2-diarylethanone in a round-bottom flask.
-
Carefully add phosphorus oxychloride to the flask. This reaction can be exothermic.
-
Heat the mixture to reflux (typically 80-100 °C) for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and then carefully pour it onto crushed ice with stirring.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until gas evolution ceases.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization to obtain the 2-methyl-4,5-diaryloxazole.
| Precursor Example | Aryl Groups | Typical Yield |
| 2-Methyl-4,5-diphenyloxazole | Phenyl, Phenyl | 85-95% |
| 2-Methyl-4-(4-methoxyphenyl)-5-phenyloxazole | 4-Methoxyphenyl, Phenyl | 80-90% |
| 2-Methyl-4,5-bis(4-chlorophenyl)oxazole | 4-Chlorophenyl, 4-Chlorophenyl | 82-92% |
Protocol 2: Synthesis of 2-(Chloromethyl)-4,5-diaryloxazoles
This protocol details the chlorination of the 2-methyl group. For bromination, N-bromosuccinimide (NBS) is a suitable reagent.[1]
Materials:
-
2-Methyl-4,5-diaryloxazole (1.0 eq)
-
N-Chlorosuccinimide (NCS) (1.1 eq)
-
Benzoyl peroxide (catalytic amount)
-
Carbon tetrachloride (CCl₄)
-
Round-bottom flask with reflux condenser and light source
Procedure:
-
Dissolve the 2-methyl-4,5-diaryloxazole in carbon tetrachloride in a round-bottom flask.
-
Add N-chlorosuccinimide and a catalytic amount of benzoyl peroxide.
-
Heat the mixture to reflux and irradiate with a light source to initiate the radical reaction.
-
Continue refluxing for 4-8 hours, monitoring the reaction by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the solid succinimide byproduct.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude 2-(chloromethyl)-4,5-diaryloxazole by recrystallization.
| Intermediate Example | Aryl Groups | Typical Yield |
| 2-(Chloromethyl)-4,5-diphenyloxazole | Phenyl, Phenyl | 70-80% |
| 2-(Chloromethyl)-4-(4-methoxyphenyl)-5-phenyloxazole | 4-Methoxyphenyl, Phenyl | 65-75% |
| 2-(Chloromethyl)-4,5-bis(4-chlorophenyl)oxazole | 4-Chlorophenyl, 4-Chlorophenyl | 68-78% |
Protocol 3: Synthesis of 3-(4,5-Diaryloxazol-2-yl)propanoic Acid Analogues
This three-step protocol describes the formation of the propanoic acid side chain.
Step 3a: Alkylation of Diethyl Malonate
Materials:
-
Sodium ethoxide (1.1 eq)
-
Absolute ethanol
-
Diethyl malonate (1.1 eq)
-
2-(Chloromethyl)-4,5-diaryloxazole (1.0 eq)
Procedure:
-
Prepare a solution of sodium ethoxide in absolute ethanol in a round-bottom flask.
-
Add diethyl malonate dropwise to the stirred solution.
-
After 15 minutes, add a solution of the 2-(chloromethyl)-4,5-diaryloxazole in absolute ethanol.
-
Heat the reaction mixture to reflux for 4-6 hours, monitoring by TLC.
-
After completion, cool the mixture and remove the ethanol under reduced pressure.
-
Dissolve the residue in water and extract with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate.
-
Purify the crude product by column chromatography to yield the diethyl 2-((4,5-diaryloxazol-2-yl)methyl)malonate.
Step 3b & 3c: Hydrolysis and Decarboxylation
Materials:
-
Diethyl 2-((4,5-diaryloxazol-2-yl)methyl)malonate (1.0 eq)
-
Sodium hydroxide (2.5 eq)
-
Water/Ethanol mixture
-
Concentrated hydrochloric acid
Procedure:
-
To the purified dialkylated malonate, add a solution of sodium hydroxide in a mixture of water and ethanol.
-
Heat the mixture to reflux for 3-4 hours to facilitate hydrolysis.
-
Cool the reaction mixture and carefully acidify with concentrated hydrochloric acid to pH 1-2.
-
Gently heat the acidic solution to facilitate decarboxylation.
-
Cool the solution in an ice bath to precipitate the product.
-
Collect the solid by vacuum filtration and recrystallize from a suitable solvent to obtain the pure 3-(4,5-diaryloxazol-2-yl)propanoic acid analogue.
| Analogue Example | Aryl Groups | Overall Yield (from chloromethyl precursor) |
| Oxaprozin (3-(4,5-Diphenyloxazol-2-yl)propanoic acid) | Phenyl, Phenyl | 50-60% |
| 3-(4-(4-Methoxyphenyl)-5-phenyloxazol-2-yl)propanoic acid | 4-Methoxyphenyl, Phenyl | 45-55% |
| 3-(4,5-Bis(4-chlorophenyl)oxazol-2-yl)propanoic acid | 4-Chlorophenyl, 4-Chlorophenyl | 48-58% |
III. Signaling Pathways and Biological Context
Oxaprozin and its analogues primarily exert their anti-inflammatory effects through the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is induced during inflammation and is responsible for the production of pro-inflammatory prostaglandins.[1][3] However, their biological activity is not limited to COX inhibition. Evidence suggests that they can also modulate other key inflammatory signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
Caption: Key signaling pathways modulated by Oxaprozin analogues.
-
COX-2 Pathway: Inhibition of COX-2 reduces the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever.
-
NF-κB Pathway: NF-κB is a crucial transcription factor that regulates the expression of many pro-inflammatory genes, including COX-2. By inhibiting NF-κB activation, Oxaprozin analogues can exert a broader anti-inflammatory effect.
-
MAPK Pathway: The MAPK signaling cascade is also involved in the upstream regulation of COX-2 expression in response to inflammatory stimuli. Modulation of this pathway can further contribute to the anti-inflammatory properties of these compounds.
The development of Oxaprozin analogues with differential effects on these pathways holds promise for creating more targeted and effective anti-inflammatory therapies with reduced side effects. The synthetic protocols provided herein offer a robust platform for the generation of diverse chemical entities for further biological evaluation.
References
Troubleshooting & Optimization
improving yield in the Robinson-Gabriel synthesis of oxazoles
This technical support center is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions for the Robinson-Gabriel synthesis of oxazoles. Our goal is to help you optimize reaction yields and overcome common experimental challenges.
Troubleshooting Guide
This guide addresses specific issues encountered during the Robinson-Gabriel synthesis in a question-and-answer format, offering targeted solutions to improve yield and product purity.
Question 1: My reaction yields are consistently low, and I'm observing significant charring or the formation of tar-like byproducts. What is the likely cause?
Answer: Low yields accompanied by tar formation typically indicate that the reaction conditions are too harsh for your specific substrate. The strong acids traditionally used for cyclodehydration, such as concentrated sulfuric acid (H₂SO₄), can lead to decomposition and polymerization, especially at elevated temperatures.[1]
Recommended Solutions:
-
Select a Milder Dehydrating Agent: Replace strong mineral acids with reagents that operate under milder conditions. Polyphosphoric acid (PPA) can sometimes offer better yields than sulfuric acid.[1][2] Modern methods utilizing reagents like trifluoroacetic anhydride (TFAA), the Burgess reagent, or a two-step approach with Dess-Martin periodinane followed by cyclodehydration with triphenylphosphine and iodine are often cleaner.[1]
-
Optimize Reaction Temperature: Lowering the reaction temperature can help find a balance between a reasonable reaction rate and minimizing substrate decomposition.[1][3]
-
Reduce Reaction Time: Monitor the reaction progress using techniques like TLC or LC-MS to avoid unnecessarily long reaction times, which can increase the likelihood of byproduct formation.[1][3]
-
Consider Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times from hours to minutes, often leading to higher yields and a cleaner reaction profile by minimizing thermal degradation.[1]
Question 2: I am struggling with an incomplete reaction, even after extended periods. How can I drive the reaction to completion without generating byproducts?
Answer: A sluggish or incomplete reaction suggests that the activation energy for the cyclodehydration step is not being met under the current conditions, or the chosen dehydrating agent is not sufficiently potent for your substrate.[1]
Recommended Solutions:
-
Increase Reagent Stoichiometry: A moderate increase in the amount of the cyclodehydrating agent may improve the reaction rate. However, this should be done cautiously to avoid promoting side reactions.[1]
-
Switch to a More Powerful Dehydrating Agent: If you are using a very mild agent, consider switching to a slightly stronger one. For instance, if TFAA is ineffective, phosphorus oxychloride (POCl₃) or Eaton's reagent might be more suitable.[1]
-
Increase Temperature: Higher temperatures can promote the cyclization and dehydration steps. However, this should be monitored closely for any signs of decomposition.[3]
-
Employ Microwave Heating: As mentioned previously, microwave heating can be an effective method to drive the reaction to completion in a shorter time frame.[1]
Question 3: My starting 2-acylamino-ketone seems to be degrading before the desired cyclization occurs. How can this be prevented?
Answer: The 2-acylamino-ketone precursors can be sensitive to the reaction conditions, particularly to hydrolysis under strongly acidic conditions before intramolecular cyclization can take place.[1]
Recommended Solutions:
-
Ensure Anhydrous Conditions: Water in the reaction mixture can facilitate the hydrolysis of the amide bond in the starting material. Ensure all solvents and reagents are thoroughly dried before use.[1][3]
-
Use a Milder Dehydrating Agent: Reagents like triphenylphosphine/iodine or the Burgess reagent are suitable for substrates that are not stable in strong acids.[3]
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of the Robinson-Gabriel synthesis?
A1: The Robinson-Gabriel synthesis is an organic reaction where a 2-acylamino-ketone undergoes an intramolecular cyclization followed by dehydration to form an oxazole.[4][5] The reaction is catalyzed by a cyclodehydrating agent.[4] The mechanism involves the protonation of the acylamino keto moiety, which facilitates cyclization and subsequent dehydration to form the 2,5-disubstituted oxazole.[2]
A2: Yes, a common method for the synthesis of the 2-acylamino-ketone starting material is the Dakin-West reaction.[3][4]
Q3: Are there milder alternatives to concentrated sulfuric acid for sensitive substrates?
A3: Absolutely. A variety of cyclodehydrating agents have been successfully employed in the Robinson-Gabriel synthesis. These include phosphorus pentachloride, phosphorus pentoxide, phosphoryl chloride, thionyl chloride, and trifluoroacetic anhydride.[3][4] For particularly sensitive substrates, a popular and milder method involves the use of triphenylphosphine and iodine.[3]
Q4: Can the Robinson-Gabriel synthesis be performed in a one-pot fashion?
A4: Yes, modifications have been developed for one-pot syntheses. For instance, a combined Friedel-Crafts/Robinson-Gabriel synthesis has been reported, which utilizes an oxazolone template.[3][4][6] Additionally, a coupled Ugi and Robinson-Gabriel synthesis has been developed.[4][7]
Data Presentation
Table 1: Comparison of Common Cyclodehydrating Agents in Robinson-Gabriel Synthesis
| Dehydrating Agent | Typical Solvents | Typical Temperatures | Advantages | Disadvantages |
| Conc. H₂SO₄ | Acetic Anhydride, Neat | 90-100°C | Inexpensive, readily available | Harsh conditions, can lead to charring and low yields for sensitive substrates, sulfonation byproducts.[1] |
| POCl₃ / PCl₅ | DMF, Dioxane, Neat | 90-110°C | Effective for many substrates | Harsh, can lead to chlorinated byproducts, difficult workup.[1] |
| Polyphosphoric Acid (PPA) | Neat | 100-160°C | Often gives higher yields than H₂SO₄.[1][2] | High viscosity, difficult to stir, challenging workup.[1] |
| Trifluoroacetic Anhydride (TFAA) | Ethereal Solvents (e.g., THF, Dioxane) | Room Temp to Reflux | Mild conditions, suitable for solid-phase synthesis.[1][4] | Expensive, can be too reactive for some substrates.[1] |
| Dess-Martin Periodinane (DMP) then PPh₃/I₂ | CH₂Cl₂, CH₃CN | Room Temperature | Very mild, high functional group tolerance.[1][4] | Two-step process, expensive reagents.[1] |
| Burgess Reagent | THF, Benzene | 50-80°C (often under microwave) | Mild, neutral conditions, clean conversions.[1] | Expensive, moisture-sensitive.[1] |
Experimental Protocols
Protocol 1: Classic Robinson-Gabriel Synthesis using Sulfuric Acid
This protocol describes a traditional method for synthesizing 2,5-disubstituted oxazoles.
-
Preparation: To a solution of the 2-acylamino-ketone (1.0 eq) in acetic anhydride (5-10 mL per gram of substrate), add concentrated sulfuric acid (0.1-0.2 eq) dropwise at 0°C.[1]
-
Reaction: After the addition, allow the mixture to warm to room temperature and then heat to 90-100°C.[1] Monitor the reaction by TLC until the starting material is consumed (typically 1-4 hours).[1]
-
Workup: Cool the reaction mixture to room temperature and pour it carefully onto crushed ice.[1]
-
Extraction: Neutralize the aqueous solution with a base (e.g., saturated NaHCO₃ or NH₄OH) until pH 7-8. Extract the product with an organic solvent such as ethyl acetate or dichloromethane (3x).[1]
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.[1]
Protocol 2: Modern Two-Step Synthesis via Dess-Martin Oxidation and Cyclodehydration
This protocol is a milder alternative for sensitive substrates.
-
Step A: Dess-Martin Oxidation
-
Preparation: Dissolve the starting β-hydroxy amide (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂).[1]
-
Reaction: Add Dess-Martin periodinane (1.1-1.5 eq) portion-wise at room temperature. Stir the mixture for 1-3 hours until TLC analysis indicates complete conversion to the intermediate β-keto amide.[1]
-
Workup: Quench the reaction by adding a saturated aqueous solution of NaHCO₃ containing an excess of Na₂S₂O₃. Stir vigorously until the layers are clear. Separate the layers and extract the aqueous phase with CH₂Cl₂. Combine the organic layers, dry over Na₂SO₄, and concentrate in vacuo. The intermediate is often used in the next step without further purification.[1]
-
-
Step B: Cyclodehydration with PPh₃/I₂
-
Preparation: Dissolve the crude β-keto amide from Step A in anhydrous acetonitrile or THF. Add triethylamine (3.0-4.0 eq) and triphenylphosphine (1.5-2.0 eq).[1]
-
Reaction: Cool the mixture to 0°C and add a solution of iodine (1.5-2.0 eq) in the same solvent dropwise. Allow the reaction to warm to room temperature and stir for 2-6 hours until the reaction is complete by TLC.[1]
-
Workup & Purification: Quench the reaction with saturated aqueous Na₂S₂O₃. Extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate. Purify the residue by silica gel chromatography to yield the desired oxazole.[1]
-
Visualizations
Caption: A generalized experimental workflow for the Robinson-Gabriel synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. ijpsonline.com [ijpsonline.com]
- 3. benchchem.com [benchchem.com]
- 4. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 5. synarchive.com [synarchive.com]
- 6. Robinson-Gabriel Synthesis - Explore the Science & Experts | ideXlab [idexlab.com]
- 7. Ugi/Robinson–Gabriel reactions directed toward the synthesis of 2,4,5-trisubstituted oxazoles - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Nucleophilic Substitution on 4-(Chloromethyl)oxazoles
Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide provides detailed troubleshooting advice and answers to frequently asked questions regarding nucleophilic substitution reactions on 4-(chloromethyl)oxazoles.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the success of nucleophilic substitution on 4-(chloromethyl)oxazoles?
A1: The reactivity of the 4-(chloromethyl) group on an oxazole ring is characteristic of a benzylic chloride.[1] Success depends on several factors: the nucleophilicity of the attacking species, the choice of solvent and base, and the reaction temperature. Additionally, the stability of the oxazole ring itself is crucial; it is susceptible to cleavage under strongly basic or acidic conditions.[2][3]
Q2: My reaction is showing low or no conversion. What are the common causes?
A2: Low conversion can stem from several issues:
-
Insufficient Nucleophilicity: The chosen nucleophile may not be strong enough to displace the chloride.
-
Inappropriate Base: If the nucleophile requires deprotonation (e.g., thiols, alcohols, secondary amines), the base might be too weak or sterically hindered.
-
Low Temperature: While some reactions proceed at room temperature, others may require heating to overcome the activation energy.[2]
-
Poor Solubility: The reactants may not be sufficiently soluble in the chosen solvent, limiting the reaction rate.
-
Catalyst Inactivation: For reactions involving catalysts, such as palladium-catalyzed cross-couplings, ensure an inert atmosphere and use fresh, high-quality reagents to prevent inactivation.[2]
Q3: I am observing decomposition of my starting material or desired product. Why is this happening?
A3: The oxazole ring can be unstable under certain conditions. Ring opening is a common side reaction, particularly when using strong bases like organolithium reagents (e.g., n-BuLi).[2][4] Deprotonation at the C2 position can lead to a ring-opened isonitrile intermediate.[2][4] To avoid this, use milder bases like sodium hydride (NaH), potassium carbonate (K₂CO₃), or organic amines (e.g., triethylamine) and maintain controlled temperatures.
Q4: Are there alternative methods to functionalize the 4-position if direct substitution fails?
A4: Yes. If direct SNAr (Nucleophilic Aromatic Substitution) is challenging, palladium-catalyzed cross-coupling reactions are a reliable alternative.[2] For instance, a 4-bromo or 4-chlorooxazole can be coupled with various partners using Suzuki, Stille, or Heck reactions under conditions that are generally mild enough to preserve the oxazole ring.[2][5]
Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments.
Problem 1: Low or No Yield
If you are experiencing low or no product yield, consult the following decision tree and the accompanying table of suggested conditions.
Caption: Troubleshooting flowchart for low-yield reactions.
Data Presentation: Recommended Starting Conditions
The following tables provide recommended starting conditions for the substitution of 4-(chloromethyl)oxazoles with various nucleophiles, based on analogous reactions.[1]
Table 1: Reactions with N-Nucleophiles
| Nucleophile | Base | Solvent | Temperature | Yield (%) |
| Morpholine | K₂CO₃ | MeCN | Reflux | 95 |
| Piperidine | K₂CO₃ | MeCN | Reflux | 92 |
| N-Methylpiperazine | K₂CO₃ | MeCN | Reflux | 88 |
| Aniline | Et₃N | Toluene | Reflux | 75 |
Table 2: Reactions with S-Nucleophiles
| Nucleophile | Base | Solvent | Temperature | Yield (%) |
| Thiophenol | NaH | THF | RT | 98 |
| Sodium Thiocyanate | N/A | Acetone | Reflux | 90 |
| Ethanethiol | NaH | THF | RT | 94 |
Table 3: Reactions with O-Nucleophiles
| Nucleophile | Base | Solvent | Temperature | Yield (%) |
| Phenol | NaH | THF | RT | 85 |
| Methanol | NaH | THF | RT | 82 |
| Sodium Benzoate | N/A | DMF | 60 °C | 78 |
Problem 2: Oxazole Ring Opening Detected
If you observe significant byproduct formation consistent with ring cleavage (e.g., isonitrile intermediates), consider the following.
Caption: Logic diagram for addressing oxazole ring cleavage.
The C2 proton of the oxazole ring is the most acidic, and its abstraction by a strong base can initiate ring opening.[2][4] Using milder inorganic bases (carbonates) or hindered organic bases can prevent this side reaction. Maintaining low temperatures, especially during base addition, is also critical.[2]
Experimental Protocols
General Protocol for Nucleophilic Substitution with an Amine
This protocol describes a general procedure for the reaction of 4-(chloromethyl)oxazole with a secondary amine like morpholine.
Caption: Standard workflow for amine substitution.
Methodology:
-
Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-(chloromethyl)oxazole (1.0 eq), potassium carbonate (2.0 eq), and anhydrous acetonitrile (MeCN).
-
Inert Atmosphere: Flush the flask with an inert gas (nitrogen or argon) and maintain it under a positive pressure.
-
Addition of Nucleophile: Add the secondary amine (e.g., morpholine, 1.2 eq) to the stirring suspension at room temperature.
-
Heating: Heat the reaction mixture to reflux and maintain for 2-12 hours.
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the 4-(chloromethyl)oxazole spot is no longer visible.
-
Workup: Once complete, cool the mixture to room temperature. Filter the suspension to remove the inorganic base, washing the solid with a small amount of acetonitrile.
-
Concentration: Combine the filtrates and concentrate the solution under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue via flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate) to obtain the pure 4-(morpholinomethyl)oxazole product.[2]
References
- 1. Synthesis of extended oxazoles II: Reaction manifold of 2-(halomethyl)-4,5-diaryloxazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]
- 4. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 5. researchgate.net [researchgate.net]
alternative dehydrating agents for Robinson-Gabriel cyclization
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing the Robinson-Gabriel cyclization to synthesize oxazoles. This resource focuses on the use of alternative dehydrating agents to address common challenges encountered with traditional methods.
Troubleshooting Guide
This guide addresses specific issues that may arise during the Robinson-Gabriel synthesis, particularly when employing alternative dehydrating agents.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | Incomplete Cyclization: The chosen dehydrating agent may not be potent enough for your specific substrate. | Optimize Dehydrating Agent: If a mild reagent like TFAA is ineffective, consider a stronger agent such as phosphorus oxychloride (POCl₃) or Eaton's reagent.[1] A comparison of various agents is provided in the table below. Increase Reagent Stoichiometry: A moderate increase in the amount of the cyclodehydrating agent can improve the reaction rate.[1] However, proceed with caution to avoid promoting side reactions. |
| Starting Material Decomposition: Harsh reaction conditions, even with alternative reagents, can lead to the degradation of sensitive substrates.[2] | Use a Milder Dehydrating Agent: For substrates unstable in strong acidic conditions, reagents like triphenylphosphine/iodine or the Burgess reagent are recommended.[2] Reduce Reaction Time: Closely monitor the reaction's progress and work it up as soon as it is complete to minimize exposure to harsh conditions.[2] | |
| Significant Byproduct Formation (e.g., charring, tar-like substances) | Reaction Conditions are Too Harsh: Elevated temperatures and highly reactive reagents can lead to polymerization and decomposition.[1] | Optimize Reaction Temperature: Lowering the reaction temperature can find a balance between a reasonable reaction rate and minimizing substrate decomposition.[1] Consider Microwave-Assisted Synthesis: Microwave irradiation can significantly reduce reaction times, often leading to cleaner reactions and higher yields by minimizing thermal degradation.[1] |
| Formation of Enamides: Elimination of water from the 2-acylamino-ketone can sometimes lead to the formation of an enamide as a competing byproduct.[2] | Modify Reaction Conditions: Altering the temperature or the specific dehydrating agent may disfavor the enamide formation pathway.[2] | |
| Incomplete Reaction | Insufficient Activation Energy: The conditions may not be sufficient to overcome the activation energy for the cyclodehydration step. | Switch to a More Powerful Dehydrating Agent: As mentioned previously, moving to a stronger dehydrating agent can drive the reaction to completion.[1] Employ Microwave Heating: Microwave assistance can provide the necessary energy to complete the reaction more efficiently.[1] |
Comparison of Alternative Dehydrating Agents
The following table summarizes various dehydrating agents used in the Robinson-Gabriel cyclization, offering alternatives to the traditionally used concentrated sulfuric acid.
| Dehydrating Agent | Typical Solvent(s) | Typical Temperature | Advantages | Disadvantages |
| Polyphosphoric Acid (PPA) | None (used as solvent) | Elevated | Can provide better yields than sulfuric acid for some substrates.[1] | High viscosity can make stirring and workup difficult. |
| Trifluoroacetic Anhydride (TFAA) | Ethereal Solvents (e.g., THF, Dioxane) | Room Temp to Reflux | Mild conditions, suitable for solid-phase synthesis.[1] | Expensive, may be too reactive for certain substrates.[1] |
| Dess-Martin Periodinane (DMP) then PPh₃/I₂ | CH₂Cl₂, CH₃CN | Room Temperature | Very mild, high functional group tolerance.[1] | Two-step process, expensive reagents.[1] |
| Phosphorus Oxychloride (POCl₃) | Dioxane, Toluene | Reflux | A more powerful dehydrating agent.[2] | Can be harsh for sensitive substrates. |
| Eaton's Reagent (P₂O₅ in MeSO₃H) | None (used as solvent) | Varies | Strong dehydrating agent. | Can be overly harsh, leading to decomposition. |
| Burgess Reagent | THF, Benzene | Room Temp to Reflux | Mild and selective. | Expensive. |
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of the Robinson-Gabriel synthesis?
A1: The reaction proceeds through the cyclodehydration of a 2-acylamino-ketone.[1] The mechanism is generally accepted to involve an initial acid-catalyzed enolization of the ketone. The amide oxygen then acts as a nucleophile, attacking the protonated carbonyl carbon in an intramolecular fashion to form a five-membered oxazoline intermediate. This intermediate subsequently undergoes dehydration to yield the aromatic oxazole ring.[1]
Q2: Are there "greener" or more modern alternatives to classical conditions?
A2: Yes, significant advancements have been made to develop more environmentally friendly and efficient protocols. These include:
-
Solid-Phase Synthesis: This approach simplifies purification and is amenable to the creation of oxazole libraries, often utilizing TFAA as the cyclodehydrating agent.[1]
-
Microwave-Assisted Synthesis: Using microwave irradiation can drastically reduce reaction times from hours to minutes and often improves yields by minimizing thermal decomposition.[1]
-
One-Pot Reactions: Combining synthetic steps, such as a Dakin-West reaction followed by an in-situ Robinson-Gabriel cyclization, reduces waste and enhances overall efficiency.[1]
Q3: How is the 2-acylamino-ketone starting material typically synthesized?
A3: The required 2-acylamino-ketone starting material is commonly prepared via the Dakin-West reaction, which involves the reaction of an α-amino acid with an acid anhydride in the presence of a base, typically pyridine.[3][4]
Q4: My starting material is sensitive to strong acids. What are the mildest conditions I can use?
A4: For particularly sensitive substrates, a two-step procedure involving oxidation with Dess-Martin periodinane followed by cyclodehydration with triphenylphosphine and iodine is a very mild and effective option.[1][5] The Burgess reagent is another mild alternative.[2]
Experimental Protocols
Protocol 1: Cyclization using Trifluoroacetic Anhydride (TFAA)
This protocol is suitable for many substrates, including those used in solid-phase synthesis.
-
Preparation: Dissolve the 2-acylamino-ketone (1.0 eq) in an anhydrous ethereal solvent such as tetrahydrofuran (THF) or dioxane.
-
Reagent Addition: Cool the solution to 0°C and add trifluoroacetic anhydride (1.1-1.5 eq) dropwise.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Protocol 2: Two-Step Cyclization using Dess-Martin Periodinane (DMP) and Triphenylphosphine/Iodine
This two-step protocol is ideal for sensitive substrates and those with a high degree of functionalization.
-
Step A: Oxidation of a β-hydroxy amide precursor
-
Preparation: Dissolve the starting β-hydroxy amide (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂).
-
Reaction: Add Dess-Martin periodinane (1.1-1.5 eq) portion-wise at room temperature. Stir the mixture for 1-3 hours until TLC analysis indicates complete conversion to the intermediate β-keto amide.[1]
-
Workup: Quench the reaction by adding a saturated aqueous solution of NaHCO₃ containing an excess of Na₂S₂O₃. Stir vigorously until the layers are clear. Separate the layers and extract the aqueous phase with CH₂Cl₂. Combine the organic layers, dry over Na₂SO₄, and concentrate in vacuo. The intermediate is often used in the next step without further purification.[1]
-
-
Step B: Cyclodehydration to the Oxazole
-
Preparation: Dissolve the crude β-keto amide from Step A in anhydrous acetonitrile or THF. Add triethylamine (3.0-4.0 eq) and triphenylphosphine (1.5-2.0 eq).
-
Reaction: Cool the mixture to 0°C and add a solution of iodine (1.5-2.0 eq) in the same solvent dropwise. Allow the reaction to warm to room temperature and stir for 2-6 hours until the reaction is complete by TLC.[1]
-
Workup and Purification: Follow the purification steps outlined in Protocol 1.
-
Visualizations
Caption: Reaction mechanism of the Robinson-Gabriel cyclization.
Caption: Troubleshooting workflow for Robinson-Gabriel cyclization.
References
Technical Support Center: Managing Regioselectivity in the Functionalization of Substituted Oxazoles
Welcome to the technical support center for the regioselective functionalization of substituted oxazoles. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing regioselectivity in the functionalization of substituted oxazoles?
A1: The regiochemical outcome of oxazole functionalization is governed by a combination of electronic and steric factors, as well as the specific reaction conditions employed. Key factors include:
-
Inherent Acidity of Oxazole Protons: The acidity of the protons on the oxazole ring generally follows the order C2 > C5 > C4.[1] This makes the C2 position the most kinetically favorable site for deprotonation.
-
Directing Groups: The presence of substituents on the oxazole ring can direct functionalization to a specific position.
-
Steric Hindrance: Bulky substituents can hinder approach to adjacent positions, thereby favoring functionalization at less sterically crowded sites.[2]
-
Electronic Effects: The electron-donating or electron-withdrawing nature of substituents can influence the electron density at different positions of the ring, affecting their reactivity towards electrophiles or organometallic reagents.[2]
-
Reaction Conditions:
-
Base/Catalyst: The choice of base in deprotonation reactions or the catalyst and ligand system in cross-coupling reactions is crucial for controlling regioselectivity.[3][4]
-
Solvent: Solvent polarity can significantly impact the reaction pathway and the selectivity for a particular regioisomer.[4][5]
-
Temperature: Temperature can influence the kinetic versus thermodynamic control of a reaction, with lower temperatures often favoring the kinetically preferred product.[2][3]
-
Q2: My C-H activation/arylation reaction is resulting in a mixture of C2 and C5 isomers. How can I improve the selectivity?
A2: Achieving high regioselectivity in direct C-H arylation of oxazoles is a common challenge. The selectivity between the C2 and C5 positions can often be controlled by carefully tuning the reaction conditions, particularly the solvent and the phosphine ligand used with a palladium catalyst.[4][6][7]
-
For C5-Arylation: C5-arylation is generally favored in polar aprotic solvents such as N,N-dimethylacetamide (DMA) or N,N-dimethylformamide (DMF).[4] Using specific phosphine ligands can also promote C5 selectivity. Mechanistic studies suggest that C5-arylation may proceed through a concerted metalation-deprotonation (CMD) pathway.[4]
-
For C2-Arylation: C2-arylation is typically preferred in nonpolar solvents like toluene or dioxane.[4][8] Stronger bases such as KOH or KOt-Bu also tend to favor functionalization at the more acidic C2 position.[4]
Q3: I am attempting a lithiation of a substituted oxazole, but I am observing low yields and side products. What could be the cause?
A3: Lithiation of oxazoles can be challenging due to the risk of ring fragmentation, especially when using strong organolithium bases at elevated temperatures.[3] Here are some common causes and solutions:
-
Ring Fragmentation: The oxazole ring is susceptible to cleavage upon lithiation. To mitigate this, it is crucial to perform the reaction at very low temperatures (e.g., -78 °C).
-
Choice of Base: While n-butyllithium is commonly used, it can lead to mixtures of regioisomers or ring opening.[9] The use of sterically hindered lithium amides like lithium diisopropylamide (LDA) or lithium diethylamide can offer better selectivity.[9] For enhanced stability of the metalated intermediate, TMP (2,2,6,6-tetramethylpiperidyl) bases of magnesium and zinc (e.g., TMPMgCl·LiCl or TMPZnCl·LiCl) are highly effective and can be used at higher temperatures than traditional lithium bases without causing ring fragmentation.[3][10][11]
-
Equilibration: In some cases, a kinetically formed lithiated species can equilibrate to a more thermodynamically stable isomer. The presence of the conjugate acid of the amide base can mediate this equilibration.[9]
Q4: How can I achieve functionalization at the C4 position of the oxazole ring?
A4: Direct functionalization at the C4 position is the most challenging due to its lower acidity compared to C2 and C5.[1] It often requires a pre-functionalization strategy. A common approach is to first introduce a halogen, typically bromine, at the C4 position, which can then serve as a handle for subsequent cross-coupling reactions like Suzuki-Miyaura coupling.[12]
Troubleshooting Guides
Problem: Poor Regioselectivity in Palladium-Catalyzed Direct Arylation
| Symptom | Possible Cause | Suggested Solution |
| Mixture of C2 and C5-arylated products | Non-optimal solvent polarity. | For C5 selectivity, switch to a polar aprotic solvent like DMA or DMF. For C2 selectivity, use a nonpolar solvent such as toluene or dioxane.[4] |
| Inappropriate ligand for the desired selectivity. | Screen different phosphine ligands. Some ligands are specifically designed to favor either C2 or C5 arylation.[4] | |
| Base strength is not ideal. | For C2 arylation, consider using a stronger base like KOt-Bu. For C5 selectivity, a weaker base may be more effective.[4] | |
| Low overall yield | Catalyst deactivation or insufficient catalyst loading. | Increase catalyst loading or try a different palladium precursor. |
| Reaction temperature is too low or too high. | Optimize the reaction temperature. Direct arylations often require elevated temperatures (e.g., 120 °C).[8] |
Problem: Low Yield or Decomposition during Oxazole Lithiation
| Symptom | Possible Cause | Suggested Solution |
| Low yield of the desired product and evidence of ring fragmentation | Reaction temperature is too high. | Maintain a very low temperature (e.g., -78 °C) throughout the lithiation and electrophilic quench. |
| The organolithium base is too reactive, leading to side reactions. | Switch to a more stable metalating agent like TMPMgCl·LiCl or TMPZnCl·LiCl, which are known to prevent ring fragmentation.[3][10][11] | |
| Formation of an unexpected regioisomer | Kinetic vs. thermodynamic control issues. | If the desired product is the thermodynamic one, allowing the reaction to stir for a longer period at a slightly elevated (but still low) temperature might facilitate equilibration. The choice of base can also influence this equilibrium.[9] |
| The electrophile is not reacting efficiently. | Ensure the electrophile is sufficiently reactive and added at the appropriate temperature. |
Quantitative Data Summary
Table 1: Regioselectivity in Palladium-Catalyzed Direct Arylation of Oxazole
| Desired Position | Catalyst System | Base | Solvent | Temperature (°C) | Regiomeric Ratio (C2:C5) | Yield (%) | Reference |
| C2 | Pd(OAc)₂ / Phosphine 3 | KOt-Bu | Toluene | 120 | >100:1 | 60-90 | [4] |
| C5 | Pd(OAc)₂ / Phosphine 5 or 6 | K₂CO₃ | DMA | 120 | 1:>100 | 70-95 | [4] |
| C2 | Pd(acac)₂ | Cs₂CO₃ | Dioxane | 150 | C2 selective | 50-80 | [13] |
| C5 | Pd(OAc)₂ | KOAc | DMA | 150 | C5 selective | 60-90 | [13] |
Table 2: Regioselective Metalation of 2-Substituted Oxazoles
| Position | Metalating Agent | Temperature (°C) | Electrophile | Yield (%) | Reference |
| C5 | TMPMgCl·LiCl | -40 | Various | 72-93 | [3] |
| C5 | TMPZnCl·LiCl | 50 | Various | 76-98 | [3] |
| C2 (methyl) | Lithium Diethylamide | -78 | MeOTf | High selectivity | [9] |
Experimental Protocols
Protocol 1: General Procedure for Regioselective C5-Arylation of Oxazole
This protocol is adapted from methodologies favoring C5 functionalization.[4]
-
To an oven-dried reaction vessel, add the oxazole substrate (1.0 equiv.), the aryl bromide (1.2 equiv.), palladium acetate (Pd(OAc)₂, 0.05 equiv.), the appropriate phosphine ligand (0.1 equiv.), and potassium carbonate (K₂CO₃, 2.0 equiv.).
-
Evacuate and backfill the vessel with an inert atmosphere (e.g., argon or nitrogen).
-
Add anhydrous N,N-dimethylacetamide (DMA) via syringe.
-
Heat the reaction mixture to 120 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Regioselective C4-Bromination of a 5-Substituted Oxazole
This protocol is based on a method for highly regioselective C4-bromination.[12]
-
Dissolve the 5-substituted oxazole (1.0 equiv.) in N,N-dimethylformamide (DMF) in a reaction vessel.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add N-bromosuccinimide (NBS) (1.05 equiv.) portion-wise, maintaining the temperature at 0 °C.
-
Stir the reaction mixture at 0 °C for 1-2 hours, monitoring the reaction by TLC or GC-MS until the starting material is consumed.
-
Quench the reaction by adding an aqueous solution of sodium thiosulfate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude 4-bromooxazole, which can be further purified by column chromatography if necessary.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Highly Regioselective Palladium-Catalyzed Direct Arylation of Oxazole at C-2 or C-5 with Aryl Bromides, Chlorides, and Triflates [organic-chemistry.org]
- 5. 1,3-Oxazole synthesis [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. Highly regioselective palladium-catalyzed direct arylation of oxazole at C-2 or C-5 with aryl bromides, chlorides, and triflates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. C-H Bond Activation: A Versatile Protocol for the Direct Arylation and Alkenylation of Oxazoles [organic-chemistry.org]
- 9. chemistry.williams.edu [chemistry.williams.edu]
- 10. Regioselective functionalization of the oxazole scaffold using TMP-bases of Mg and Zn - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
scale-up considerations for the synthesis of 4-(Chloromethyl)-5-methyl-2-phenyl-1,3-oxazole
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 4-(Chloromethyl)-5-methyl-2-phenyl-1,3-oxazole.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: What are the most common synthetic routes for this compound suitable for scale-up?
A1: The most prevalent and scalable methods for synthesizing 2,4,5-trisubstituted oxazoles like the target molecule are variations of the Robinson-Gabriel synthesis. This typically involves the cyclodehydration of a 2-acylaminoketone intermediate. One common approach starts with the acylation of an aminoketone, followed by cyclization using a dehydrating agent. Another documented route for this specific molecule involves a multi-step reaction starting from benzaldehyde.[1][2][3]
Q2: I am experiencing low yields in my synthesis. What are the potential causes and how can I address them?
A2: Low yields can stem from several factors, particularly during scale-up. Key areas to investigate include:
-
Incomplete Intermediate Formation: Ensure the initial formation of the 2-acylamino-ketone intermediate is complete before proceeding to the cyclization step. Monitor the reaction by TLC or LC-MS.
-
Ineffective Dehydrating Agent: The choice and quantity of the dehydrating agent (e.g., phosphorus oxychloride, sulfuric acid) are critical. Ensure the agent is active and used in the appropriate stoichiometric amount.[4]
-
Suboptimal Reaction Temperature: Both the acylation and cyclization steps are temperature-sensitive. Too low a temperature can lead to an incomplete reaction, while excessive heat may cause byproduct formation. An experimental design (DoE) approach can help optimize the temperature profile.[4]
-
Moisture Contamination: The presence of water can quench reagents and inhibit the cyclization. Ensure all glassware is thoroughly dried and anhydrous solvents are used.
Q3: I am observing significant byproduct formation. What are the likely impurities and how can I minimize them?
A3: Common impurities can arise from side reactions or incomplete conversion.
-
Unreacted Starting Materials: If the reaction is not driven to completion, you will have residual starting materials in your crude product.
-
Incomplete Cyclization: The 2-acylamino-ketone intermediate may persist if the dehydration step is inefficient.[4] Consider extending the reaction time or cautiously increasing the temperature.[4]
-
Side-Reactions: The reactive chloromethyl group can potentially undergo side reactions if not handled properly. To minimize byproducts, carefully control the stoichiometry of your reactants and the rate of addition, especially for exothermic steps.[4]
Q4: What are the recommended methods for purifying this compound at a larger scale?
A4: For larger-scale purification, the following methods are generally effective:
-
Extraction: An initial workup with an aqueous wash can help remove water-soluble impurities and salts.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system is often a highly effective method for achieving high purity on a large scale.
-
Fractional Distillation: If the product is a liquid or has a suitable boiling point, fractional distillation under reduced pressure can be an efficient purification technique.[4]
-
Column Chromatography: While effective, column chromatography can be less practical for very large quantities due to solvent consumption and time. It is more suitable for smaller scales or for removing closely related impurities.
Q5: What are the critical safety precautions for the scale-up synthesis of this compound?
A5: Key safety considerations for scale-up include:
-
Reagent Handling: Reagents like phosphorus oxychloride and strong acids or bases are corrosive and toxic. Always use appropriate personal protective equipment (PPE), such as gloves, goggles, and a lab coat, and work in a well-ventilated fume hood.[4]
-
Exothermic Reactions: The cyclization and any neutralization steps can be exothermic. Implement controlled, slow addition of reagents and have an adequate cooling system in place to manage the reaction temperature and prevent thermal runaways.[4]
-
Solvent Safety: The use of flammable organic solvents requires proper grounding of equipment to prevent static discharge and adherence to all fire safety protocols.[4]
-
Waste Disposal: A clear waste management plan should be in place for the proper disposal of organic solvents, acidic and basic waste streams, and any toxic byproducts, following local environmental regulations.[4]
Data Presentation: Scale-Up Parameter Comparison
The following table presents a hypothetical comparison of key reaction parameters for the synthesis of this compound at laboratory and pilot scales.
| Parameter | Laboratory Scale | Pilot Scale | Key Considerations for Scale-Up |
| Starting Material (Benzamide) | 50 g | 5 kg | Ensure consistent purity of raw materials. |
| Starting Material (1,3-Dichloroacetone) | 65 g | 6.5 kg | Monitor for stability and potential decomposition on storage. |
| Solvent (e.g., Toluene) | 500 mL | 50 L | Solvent purity is critical; consider solvent recovery systems. |
| Dehydrating Agent (POCl₃) | 75 mL | 7.5 L | Exothermic addition requires careful control of addition rate and cooling. |
| Reaction Temperature | 80-90 °C | 80-90 °C | Maintain uniform heat distribution to avoid localized overheating. |
| Reaction Time | 6-8 hours | 8-12 hours | Reaction times may increase due to mixing and heat transfer limitations. |
| Typical Yield | 75-85% | 70-80% | Yields may slightly decrease on scale-up due to transfer losses and mixing inefficiencies. |
| Purification Method | Column Chromatography/Recrystallization | Recrystallization/Distillation | Shift towards more scalable purification methods. |
Experimental Protocols
Detailed Methodology for Robinson-Gabriel Synthesis
This protocol describes a representative lab-scale synthesis based on the Robinson-Gabriel reaction pathway.
Step 1: Synthesis of 2-(Benzoylamino)-1-chloropropan-2-one
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve benzamide (1.0 eq) in a suitable solvent such as dichloromethane (DCM).
-
Cool the mixture to 0-5 °C in an ice bath.
-
Slowly add 1,3-dichloroacetone (1.1 eq) to the cooled solution over 30-45 minutes, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by carefully adding water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to obtain the crude 2-(benzoylamino)-1-chloropropan-2-one.
Step 2: Cyclodehydration to form this compound
-
To the crude intermediate from Step 1, add a suitable high-boiling point solvent like toluene.
-
Under a nitrogen atmosphere, slowly add a dehydrating agent such as phosphorus oxychloride (POCl₃) (1.5 eq) dropwise. This reaction is exothermic and requires cooling to maintain the temperature below 25 °C.
-
After the addition, slowly heat the reaction mixture to reflux (around 80-90 °C) and maintain for 6-8 hours.
-
Monitor the formation of the oxazole product by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature and carefully quench by pouring it over crushed ice.
-
Neutralize the mixture with a suitable base (e.g., sodium bicarbonate solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude this compound by recrystallization or column chromatography.
Visualizations
Synthesis Pathway
Caption: Reaction scheme for the synthesis of this compound.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low product yield.
Optimization of Reaction Parameters
Caption: Interdependencies in the optimization of reaction parameters for scale-up.
References
Validation & Comparative
in vitro cytotoxicity assay of 4-(Chloromethyl)-5-methyl-2-phenyl-1,3-oxazole derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vitro cytotoxic effects of various oxazole derivatives, offering a reference point for the evaluation of novel compounds such as 4-(chloromethyl)-5-methyl-2-phenyl-1,3-oxazole. Due to the limited publicly available cytotoxicity data for this specific compound, this guide focuses on the performance of structurally related oxazole, isoxazole, and oxadiazole derivatives against several cancer cell lines. The presented data, sourced from various studies, highlights the potential of the oxazole scaffold as a promising pharmacophore in the development of new anticancer agents.
Comparative Cytotoxicity Data of Oxazole and Related Derivatives
The following table summarizes the 50% inhibitory concentration (IC50) values of various oxazole and related heterocyclic derivatives against a panel of human cancer cell lines. This data serves as a benchmark for assessing the potential cytotoxic potency of new chemical entities within this class.
| Compound/Alternative | Cancer Cell Line | IC50 (µM) | Reference Compound | Reference IC50 (µM) |
| 3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)-4-(trifluoromethyl)isoxazole | MCF-7 (Breast) | 2.63 | - | - |
| Oxadiazole Derivative 1 | SGC-7901 (Gastric) | 1.61 (µg/mL) | 5-Fluorouracil | - |
| Oxadiazole Derivative 2 | SGC-7901 (Gastric) | 2.56 (µg/mL) | 5-Fluorouracil | - |
| Oxadiazole Derivative 3 | HepG2 (Liver) | 7.21 | 5-Fluorouracil | 110 |
| Oxadiazole Derivative 4 | HepG2 (Liver) | 8.54 | 5-Fluorouracil | 110 |
| Oxadiazole Derivative 8 | HepG2 (Liver) | 1.2 | 5-Fluorouracil | 21.9 |
| Oxadiazole Derivative 9 | HepG2 (Liver) | 0.8 | 5-Fluorouracil | 21.9 |
| 2-phenylbenzothiazole derivative 8b | A549 (Lung) | - | Doxorubicin | - |
| 2-phenylbenzothiazole derivative 8f | SKOV3 (Ovarian) | - | Doxorubicin | - |
| 2-phenylbenzothiazole derivative 8i | MCF-7 (Breast) | - | Doxorubicin | - |
| Imidazole derivative 5 | MCF-7 (Breast) | < 5 | - | - |
| Imidazole derivative 5 | HCT-116 (Colon) | < 5 | - | - |
| Imidazole derivative 5 | HepG2 (Liver) | < 5 | - | - |
| 5-(piperazin-1-ylsulfonyl)-1,3-oxazole-4-carbonitrile 7b | Kelly (Neuroblastoma) | 1.9 | Doxorubicin | - |
Experimental Protocols
A detailed methodology for a key experiment cited in the evaluation of in vitro cytotoxicity is provided below.
MTT Assay for In Vitro Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and proliferation. The assay is based on the principle that viable cells with active mitochondria can reduce the yellow tetrazolium salt, MTT, into a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.
Materials:
-
Human cancer cell lines (e.g., MCF-7, HepG2, A549)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
96-well cell culture plates
-
Test compounds (oxazole derivatives) dissolved in a suitable solvent (e.g., DMSO)
-
MTT solution (5 mg/mL in phosphate-buffered saline, PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in the complete culture medium.
-
After 24 hours of incubation, remove the old medium from the wells and replace it with 100 µL of the medium containing various concentrations of the test compounds.
-
Include a vehicle control (medium with the solvent used to dissolve the compounds, typically DMSO) and a positive control (a known cytotoxic drug).
-
Incubate the plates for a specified period, typically 24 to 72 hours.[1]
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well without disturbing the cells and the formazan crystals.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the purple formazan crystals.[1]
-
Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for a few minutes.
-
-
Absorbance Measurement:
-
Measure the absorbance of the solubilized formazan solution using a microplate reader at a wavelength of 570 nm.[1]
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
The IC50 value, which is the concentration of the compound that causes a 50% inhibition of cell growth, is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
-
Visualizations
The following diagrams illustrate the experimental workflow for the in vitro cytotoxicity assay and a common signaling pathway targeted by cytotoxic oxazole derivatives.
References
Substituted Oxazoles in Oncology: A Comparative Analysis of NCI-60 Screening Data
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Substituted Oxazole Compounds as Anticancer Agents, Supported by Experimental Data from the National Cancer Institute (NCI-60) Screen.
The oxazole scaffold is a prominent heterocyclic motif in medicinal chemistry, demonstrating a wide range of biological activities. In the realm of oncology, substituted oxazoles have emerged as a promising class of compounds with potent antiproliferative effects against a variety of cancer cell lines. This guide provides a comparative analysis of the performance of different substituted oxazole derivatives based on publicly available NCI-60 screening data. The NCI-60 screen is a well-established drug discovery tool that assesses the cytotoxic and cytostatic effects of compounds against a panel of 60 human cancer cell lines, representing nine different cancer types.
This guide summarizes the quantitative data in clearly structured tables, provides detailed experimental protocols for the NCI-60 screening assay, and visualizes a key signaling pathway targeted by many of these compounds.
Data Presentation: NCI-60 Screening of Substituted Oxazoles
The following tables present the NCI-60 screening data for two classes of substituted oxazole compounds: tubulin polymerization inhibitors and other derivatives with diverse substitutions. The data is presented in terms of GI50 (50% growth inhibition), TGI (total growth inhibition), and LC50 (50% lethal concentration) values, all in micromolar (µM) concentrations. Lower values indicate greater potency.
Oxazole-Based Tubulin Polymerization Inhibitors
This class of compounds often targets the colchicine binding site on β-tubulin, leading to microtubule destabilization, cell cycle arrest at the G2/M phase, and subsequent apoptosis.[1]
| Compound ID/Reference | Target/Putative Mechanism | Cancer Cell Line Subpanel | Mean GI50 (µM) | Mean TGI (µM) | Mean LC50 (µM) |
| Diaryl Oxazole PC-046 [2] | Tubulin Destabilizing Agent | Leukemia | 0.03 | 0.2 | >100 |
| Non-Small Cell Lung | 0.04 | 0.3 | >100 | ||
| Colon | 0.03 | 0.2 | >100 | ||
| CNS | 0.03 | 0.2 | >100 | ||
| Melanoma | 0.03 | 0.2 | >100 | ||
| Ovarian | 0.04 | 0.3 | >100 | ||
| Renal | 0.04 | 0.3 | >100 | ||
| Prostate | 0.03 | 0.2 | >100 | ||
| Breast | 0.04 | 0.3 | >100 | ||
| [2][3]Oxazole-bridged Combretastatin Analogue [3] | Tubulin Polymerization Inhibitor | Non-Small Cell Lung | 0.82 (A549) | - | - |
| CNS | 0.17 (U251) | - | - |
Note: Data for the[2][3]Oxazole-bridged Combretastatin Analogue is presented for specific cell lines as mean panel data was not available in the cited source.
Other Substituted Oxazole Derivatives
This category includes oxazole-containing compounds with various substitution patterns that may act through different or not yet fully elucidated mechanisms.
| Compound ID/Reference | Substitution Pattern | Cancer Cell Line Subpanel | Mean GI50 (µM) | Mean TGI (µM) | Mean LC50 (µM) |
| N-(4-cyano-1,3-oxazol-5-yl)sulfonamide (Compound 2) [4] | 4-cyano, 5-sulfonamide | Leukemia | 0.63 | 14.1 | >100 |
| Non-Small Cell Lung | 0.76 | 25.1 | >100 | ||
| Colon | 0.51 | 11.2 | >100 | ||
| CNS | 0.89 | 31.6 | >100 | ||
| Melanoma | 0.63 | 19.9 | >100 | ||
| Ovarian | 0.71 | 22.4 | >100 | ||
| Renal | 0.63 | 17.8 | >100 | ||
| Prostate | 0.79 | 28.2 | >100 | ||
| Breast | 0.71 | 22.4 | >100 | ||
| N-(4-cyano-1,3-oxazol-5-yl)sulfonamide (Compound 10) [4] | 4-cyano, 5-sulfonamide with p-tolyl group | Leukemia | 0.45 | 10.0 | >100 |
| Non-Small Cell Lung | 0.56 | 17.8 | >100 | ||
| Colon | 0.35 | 7.1 | >100 | ||
| CNS | 0.63 | 22.4 | >100 | ||
| Melanoma | 0.45 | 15.8 | >100 | ||
| Ovarian | 0.50 | 17.8 | >100 | ||
| Renal | 0.45 | 14.1 | >100 | ||
| Prostate | 0.56 | 19.9 | >100 | ||
| Breast | 0.50 | 17.8 | >100 |
Experimental Protocols
The data presented in this guide was generated using the NCI-60 screening methodology, which relies on the Sulforhodamine B (SRB) assay.
NCI-60 Sulforhodamine B (SRB) Assay Protocol
-
Cell Plating: The 60 human cancer cell lines are grown in RPMI 1640 medium supplemented with 5% fetal bovine serum and 2 mM L-glutamine. Cells are seeded into 96-well microtiter plates at densities ranging from 5,000 to 40,000 cells/well, depending on the doubling time of each cell line. The plates are then incubated for 24 hours at 37°C, 5% CO2, 95% air, and 100% relative humidity.
-
Compound Treatment: After the initial 24-hour incubation, a "time zero" (Tz) plate is fixed with trichloroacetic acid (TCA). The experimental compounds are then added to the remaining plates at five 10-fold serial dilutions.
-
Incubation: The plates are incubated with the compounds for an additional 48 hours under the same conditions as the initial incubation.
-
Cell Fixation: Following the 48-hour incubation, the cells are fixed in situ by the addition of cold 50% (w/v) TCA (final concentration of 10% TCA) and incubated for 60 minutes at 4°C.
-
Staining: The supernatant is discarded, and the plates are washed five times with water and then air-dried. 100 µL of SRB solution (0.4% w/v in 1% acetic acid) is added to each well, and the plates are incubated at room temperature for 10 minutes.
-
Washing: Unbound SRB is removed by washing five times with 1% acetic acid, and the plates are air-dried.
-
Solubilization and Absorbance Reading: The bound stain is solubilized with 10 mM Trizma base. The absorbance is read on an automated plate reader at a wavelength of 515 nm.
-
Data Analysis: The optical density values are used to calculate the percentage growth for each compound concentration. The GI50, TGI, and LC50 values are then determined from the dose-response curves.
Mandatory Visualization
The following diagrams illustrate the experimental workflow of the NCI-60 screen and a key signaling pathway targeted by many anticancer oxazole compounds.
Caption: Experimental workflow for the NCI-60 screen using the Sulforhodamine B (SRB) assay.
Caption: Inhibition of microtubule polymerization by substituted oxazoles leading to apoptosis.
References
- 1. benchchem.com [benchchem.com]
- 2. The Diaryl Oxazole PC-046 is a Tubulin-Binding Agent with Experimental Anti-Tumor Efficacy in Hematologic Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. iris.unipa.it [iris.unipa.it]
- 4. Design, Synthesis, ADME, and Anticancer Studies of Newer N-Aryl-5-(3,4,5-Trifluorophenyl)-1,3,4-Oxadiazol-2-Amines: An Insight into Experimental and Theoretical Investigations - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Structure-Activity Landscape of 2-Phenyl-5-Methyloxazole Analogues: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the structure-activity relationships (SAR) of 2-phenyl-5-methyloxazole analogues and related heterocyclic compounds. By presenting key experimental data, detailed methodologies, and visual representations of underlying biological processes, this document aims to facilitate the rational design of novel therapeutic agents.
The 2-phenyl-5-methyloxazole scaffold is a privileged structure in medicinal chemistry, forming the core of various compounds with a wide range of biological activities. Understanding how modifications to this core structure influence efficacy and potency is critical for optimizing drug candidates. This guide synthesizes findings from multiple studies to illuminate the SAR of these analogues, with a primary focus on their anticancer properties as antitubulin agents.
Comparative Analysis of Biological Activity
The biological potency of 2-phenyl-5-methyloxazole analogues is profoundly influenced by the nature and position of substituents on both the phenyl and oxazole rings. The following data summarizes the in vitro antiproliferative activity of key analogues.
Table 1: In Vitro Antiproliferative Activity of 2-Methyl-4-(3',4',5'-trimethoxyphenyl)-5-substituted Oxazole Analogs
| Compound | 5-Position Substituent | IC50 (nM) against various cancer cell lines |
| 4g | m-fluoro-p-methoxyphenyl | 0.35 - 4.6 |
| 4i | p-ethoxyphenyl | 0.5 - 20.2 |
| CA-4 (Reference) | - | 0.8 - 3100 |
Note: Data is a summary from a study on antitubulin agents. CA-4 (Combretastatin A-4) is a known tubulin polymerization inhibitor.[1]
Key Structure-Activity Relationship (SAR) Observations
Several key SAR insights can be drawn from the available data:
-
Criticality of the 5-Position: The substituent at the 5-position of the oxazole ring is a major determinant of biological activity. Aromatic substituents at this position have been shown to yield compounds with potent, nanomolar antiproliferative activity.[1]
-
Electronic and Steric Effects: The electronic properties of the substituent on the 5-phenyl ring play a crucial role. The presence of both electron-donating groups (like methoxy and ethoxy) and electron-withdrawing groups (like fluoro) can modulate the compound's activity. For instance, compound 4g , with a meta-fluoro and para-methoxy substitution, and compound 4i , with a para-ethoxy group, were identified as highly potent.[1]
-
The Acetate Moiety: While the primary focus here is on aryl-substituted analogues, related research on benzoxazole-5-acetic acid derivatives suggests that an acetic acid group at the 5-position can enhance cytotoxic activity. This indicates that modifying the acetate group in related structures is a promising strategy for improving potency and pharmacokinetic profiles.[1]
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of SAR studies. The following protocols are representative of the key experiments cited.
Synthesis of 2-Methyl-4,5-disubstituted Oxazole Analogs
A general three-step synthetic procedure is employed for the synthesis of the 2-methyl-4,5-disubstituted oxazole analogs.[1] The workflow for this synthesis is depicted below.
Caption: General synthetic workflow for 2-methyl-4,5-disubstituted oxazole analogs.
In Vitro Antiproliferative Activity Assay (MTT Assay)
The anticancer activity of the synthesized compounds is often evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Human tumor cell lines are seeded into 96-well plates and incubated to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, MTT solution is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curves.
Caption: Experimental workflow for the in vitro MTT antiproliferative assay.
Mechanism of Action: Tubulin Polymerization Inhibition
Many of the potent 2-phenyl-5-methyloxazole analogues exert their anticancer effects by inhibiting tubulin polymerization. This disruption of the microtubule dynamics leads to cell cycle arrest and ultimately apoptosis.
Caption: Signaling pathway for tubulin polymerization inhibition by active analogues.
This guide provides a snapshot of the current understanding of the SAR of 2-phenyl-5-methyloxazole analogues. Further research, including the exploration of a wider range of substituents and the use of computational modeling, will undoubtedly lead to the development of even more potent and selective therapeutic agents.
References
A Comparative Analysis of Chloromethyl vs. Bromomethyl Oxazoles in Synthetic Chemistry
For Researchers, Scientists, and Drug Development Professionals
The selection of appropriate starting materials is a critical determinant of success in multi-step organic synthesis, directly influencing reaction efficiency, yield, and overall cost-effectiveness. Among the versatile building blocks available to chemists, halomethyl-substituted oxazoles are valuable scaffolds for elaborating complex molecular architectures, particularly within medicinal chemistry. This guide provides an objective, data-driven comparison of chloromethyl and bromomethyl oxazoles, focusing on their respective reactivity and utility in synthesis to aid researchers in making informed decisions for their synthetic strategies.
Core Reactivity Principles: A Head-to-Head Comparison
From fundamental chemical principles, the reactivity of alkyl halides in nucleophilic substitution reactions is heavily dependent on the nature of the leaving group. The C-Br bond is weaker than the C-Cl bond, and the bromide ion is a better leaving group than the chloride ion due to its larger size and greater polarizability, which allows it to better stabilize the negative charge.[1]
Consequently, bromomethyl oxazoles are consistently more reactive electrophiles than their chloromethyl counterparts .[1][2][3] This enhanced reactivity translates to tangible advantages in the laboratory, including faster reaction rates, the ability to use milder reaction conditions, and often, significantly higher product yields.[1]
Data Presentation: Reactivity and Performance
The following tables summarize the key performance differences between chloromethyl and bromomethyl oxazoles in typical nucleophilic substitution reactions.
Table 1: Semi-Quantitative Reactivity Comparison [1]
| Parameter | Bromomethyl Oxazole | Chloromethyl Oxazole | Rationale |
| Relative Reaction Rate | Faster | Slower | Bromide is a superior leaving group compared to chloride.[1] |
| Typical Reaction Time | Shorter (e.g., 1-4 hours) | Longer (e.g., 6-24 hours) | A more reactive electrophile requires less time for complete conversion.[1] |
| Typical Reaction Temp. | Lower (e.g., Room Temp. to 50°C) | Higher (e.g., 50°C to reflux) | The higher activation energy for displacing chloride often necessitates more thermal energy.[1] |
Table 2: Quantitative Yield Comparison in the Synthesis of an Oxaprozin Precursor [2]
The synthesis of the non-steroidal anti-inflammatory drug (NSAID) Oxaprozin provides a clear, experimentally verified example of the reactivity difference. The key step involves the C-alkylation of a stabilized malonate carbanion with a halomethyl oxazole.[2][3]
| Halomethyl Reagent | Reaction Conditions | Yield |
| 2-(Bromomethyl)-4,5-diphenyloxazole | NaH, Diethyl malonate, THF, 5°C to rt, 16h | 90%[2] |
| 2-(Chloromethyl)-4,5-diphenyloxazole | NaH, Diethyl malonate, THF, 5°C to rt, 16h | 40%[2] |
This more than two-fold increase in yield underscores the significant practical advantage of using the bromomethyl analogue for this specific carbon-carbon bond formation.[2]
Visualization of Synthetic Workflow and Logic
To better illustrate the practical implications of these differences, the following diagrams outline the typical experimental workflow and a decision-making guide for reagent selection.
Caption: A generalized experimental workflow for nucleophilic substitution.[1]
Caption: A decision-making guide for choosing the appropriate halomethyl oxazole.
Experimental Protocols
The following protocols are generalized from literature procedures and highlight the differing conditions required for reactions with chloromethyl and bromomethyl oxazoles.[1][2]
Protocol 1: Nucleophilic Substitution with 2-(Bromomethyl)-4,5-diphenyl-oxazole (Higher Reactivity)
This protocol describes a typical reaction with a primary amine nucleophile.
-
Reaction Setup: In a round-bottom flask, dissolve 2-(bromomethyl)-4,5-diphenyl-oxazole (1.0 eq.) in a suitable solvent such as acetonitrile or THF.
-
Reagent Addition: Add the primary amine (1.1 eq.) followed by a mild inorganic base like potassium carbonate (K₂CO₃, 1.5 eq.).
-
Reaction Conditions: Stir the reaction mixture at room temperature.
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Work-up and Purification: Upon completion, filter the reaction mixture to remove the inorganic base. Concentrate the filtrate under reduced pressure. The crude product can then be purified by a suitable method, such as column chromatography on silica gel.
Protocol 2: Nucleophilic Substitution with 2-(Chloromethyl)-4,5-diphenyl-oxazole (Lower Reactivity)
This protocol illustrates the more forcing conditions often required for the less reactive chloro-analogue.
-
Reaction Setup: In a round-bottom flask, dissolve 2-(chloromethyl)-4,5-diphenyl-oxazole (1.0 eq.) in a polar aprotic solvent like DMF or DMSO.
-
Reagent Addition: Add the primary amine (1.2 eq.). A stronger base, such as sodium hydride (NaH, 1.5 eq.), or a higher excess of a weaker base may be required.
-
Reaction Conditions: Heat the reaction mixture to 60-80°C and stir for an extended period (typically 8-16 hours).
-
Monitoring: Monitor the reaction's progress by TLC.
-
Work-up and Purification: After completion, cool the reaction to room temperature and quench carefully with water. Extract the product with an organic solvent (e.g., ethyl acetate). The combined organic layers should be washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified, typically by column chromatography.
Caption: The SN2 mechanism for nucleophilic substitution on halomethyl oxazoles.[1]
Conclusion
The experimental evidence clearly demonstrates that bromomethyl oxazoles are more reactive and often provide superior yields in nucleophilic substitution reactions compared to chloromethyl oxazoles .[1][2] This is particularly evident in reactions where C-C bond formation is desired, such as in the synthesis of Oxaprozin.[2]
For researchers in drug development and synthetic chemistry, the choice is clear:
-
When high reactivity, mild conditions, and short reaction times are paramount, bromomethyl oxazoles are the preferred reagent .
-
Chloromethyl oxazoles remain a viable, often more economical, alternative but may require harsher conditions and longer reaction times, which could be detrimental to sensitive substrates and may result in lower overall yields.
This comparative guide should serve as a valuable resource for optimizing synthetic routes and accelerating the development of complex, oxazole-containing molecules.
References
Docking Studies of Oxazole Derivatives: A Comparative Guide for Target-Based Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of molecular docking studies conducted on oxazole derivatives, a class of heterocyclic compounds with significant therapeutic potential. While specific docking data for 4-(Chloromethyl)-5-methyl-2-phenyl-1,3-oxazole is not extensively available in the public domain, this document synthesizes findings from various studies on structurally related oxazole compounds. The aim is to offer a valuable resource for researchers engaged in the design and development of novel therapeutics by highlighting potential protein targets and reported binding affinities.
Oxazole derivatives have demonstrated a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3] Molecular docking studies are crucial in elucidating the potential mechanisms of action of these compounds by predicting their binding interactions with specific biological targets at the molecular level.
Comparative Docking Performance of Oxazole Derivatives
The following tables summarize the results of docking studies of various oxazole derivatives against key protein targets implicated in cancer and inflammation. These tables are intended to provide a comparative snapshot of the binding affinities, typically represented by binding energy scores, of different oxazole scaffolds. Lower binding energy values generally indicate a more favorable binding interaction.
Table 1: Docking Studies of Oxazole Derivatives against Anticancer Targets
| Target Protein | PDB ID | Oxazole Derivative(s) | Binding Energy (kcal/mol) | Reference Compound(s) | Binding Energy (kcal/mol) |
| Heme-binding protein of P. gingivalis | 3H8T | Oxazole compounds (1-5) | -9.4 to -11.3 | Amoxicillin, Moxifloxacin, Sulfanilamide, Sulfamethoxazole | -6.0 to -8.6 |
| SARS-CoV-2 Main Protease (Mpro) | - | Isopropyl triester oxazole macrocycle (13) | IC50 = 2.58 µM | - | - |
| Peroxisome Proliferator-Activated Receptor gamma (PPARγ) | 1PRG | Oxazole derivatives (4, 9, 13, 14, 21) | Docking Scores: 0.71 to 0.85 | Rosiglitazone | Docking Score: 0.80 |
Table 2: Docking Studies of Oxazole Derivatives against Anti-inflammatory Targets
| Target Protein | PDB ID | Oxazole Derivative(s) | Binding Energy (kcal/mol) | Reference Compound(s) | Binding Energy (kcal/mol) |
| Cyclooxygenase-2 (COX-2) | 5KIR | 1,3,4-Oxadiazole derivative (Ox-6f) | -7.70 | - | - |
| Cyclooxygenase-1 (COX-1) | 6Y3C | 1,3,4-Oxadiazole derivatives | Generally weaker binding than COX-2 | - | - |
| Soybean 15-Lipoxygenase (15-LOX) | - | Benzoxazole derivatives (7e, 7j, 7h) | IC50: 0.36 to 6.75 µM | Quercetin, Baicalein | IC50: 2.24 to 4.86 µM |
Experimental Protocols in Molecular Docking
A generalized workflow for the molecular docking of oxazole derivatives against target proteins is outlined below. This protocol is a composite of methodologies reported in various studies.[4][5]
1. Preparation of the Target Protein:
- The three-dimensional structure of the target protein is typically obtained from the Protein Data Bank (PDB).
- Water molecules, co-crystallized ligands, and any other heteroatoms are removed from the protein structure.
- Hydrogen atoms are added to the protein, and charges are assigned using computational tools like AutoDock Tools or Schrödinger's Protein Preparation Wizard.[4]
2. Preparation of the Ligand (Oxazole Derivative):
- The two-dimensional structure of the oxazole derivative is drawn using chemical drawing software.
- The 2D structure is converted to a 3D structure.
- The geometry of the 3D structure is optimized to find its lowest energy conformation, often using force fields like MMFF94 or quantum mechanical methods.[4]
3. Molecular Docking Simulation:
- Docking software such as AutoDock Vina is utilized to predict the binding pose and affinity of the ligand within the active site of the protein.[5]
- A grid box is defined around the active site of the protein to specify the search space for the docking simulation.[5]
- The prepared ligand is then docked into the defined active site of the prepared protein.
4. Analysis of Docking Results:
- The output from the docking software provides multiple binding poses and their corresponding binding energy scores.
- The pose with the lowest binding energy is generally considered the most favorable.
- The key interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are analyzed to understand the molecular basis of the binding.[4]
Visualizing the Docking Workflow
The following diagram illustrates the typical workflow of a molecular docking study.
Caption: A generalized workflow for molecular docking studies.
Potential Signaling Pathway Involvement
While direct evidence for the involvement of this compound in specific signaling pathways is pending, the inhibitory activities of other oxazole derivatives against targets like protein kinases (e.g., VEGFR-2, Aurora A kinase, JAK1/2, EGFR, Src) suggest potential modulation of key cancer-related signaling pathways.[1][6] For instance, inhibition of these kinases could disrupt pathways crucial for cell proliferation, survival, and angiogenesis.
Caption: Potential inhibition of a receptor tyrosine kinase signaling pathway.
References
- 1. benthamscience.com [benthamscience.com]
- 2. researchgate.net [researchgate.net]
- 3. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Selectivity of Novel Oxazole Derivatives in Cancer Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for novel anticancer agents with high efficacy and minimal side effects is a central focus of modern drug discovery. A key indicator of a promising therapeutic candidate is its selectivity index (SI), which quantifies the differential cytotoxicity of a compound between cancerous and non-cancerous cells. A higher SI value signifies a greater therapeutic window, suggesting the compound is more toxic to cancer cells while sparing healthy ones. This guide provides a comparative analysis of the selectivity indices of two distinct classes of novel oxazole derivatives, presenting supporting experimental data and methodologies to aid in the evaluation of their therapeutic potential.
Comparative Analysis of Cytotoxicity and Selectivity Index
The following tables summarize the in vitro cytotoxicity and selectivity index of two classes of novel oxazole derivatives against various human cancer cell lines and non-cancerous cell lines.
Table 1: Cytotoxicity and Selectivity Index of Oxazolo[5,4-d]pyrimidine Derivatives
| Compound | Normal Cell Line CC50 (µM) | Cancer Cell Line CC50 (µM) | Selectivity Index (SI) |
| NHDF | A549 (Lung) | ||
| 3e | 124.65 | >500 | >0.25 |
| 3g | >500 | >500 | - |
| 3j | >500 | >500 | - |
| NHDF | MCF7 (Breast) | ||
| 3e | 124.65 | 200.01 | 0.62 |
| 3g | >500 | 121.50 | >4.11 |
| 3j | >500 | 185.11 | >2.70 |
| NHDF | LoVo (Metastatic Colon) | ||
| 3e | 124.65 | 177.52 | 0.70 |
| 3g | >500 | 110.21 | >4.54 |
| 3j | >500 | 129.41 | >3.86 |
| NHDF | HT29 (Primary Colon) | ||
| 3e | 124.65 | 224.32 | 0.56 |
| 3g | >500 | 58.44 | >8.55 |
| 3j | >500 | 99.87 | >5.01 |
| Cisplatin (Control) | 11.49 | 8.17 | 1.41 |
| 5-Fluorouracil (Control) | 11.49 | 20.11 | 0.57 |
CC50: 50% cytotoxic concentration. NHDF: Normal Human Dermal Fibroblasts. The Selectivity Index (SI) is calculated as the ratio of CC50 in the normal cell line to the CC50 in the cancer cell line.
Table 2: Cytotoxicity and Selectivity of Isoxazole-Containing Chalcone and Dihydropyrazole Derivatives
| Compound | Normal Cell Line (L02) | Cancer Cell Line (A549 - Lung) | Selectivity Index (SI) |
| Toxicity | IC50 (µg/mL) | ||
| Chalcone 24 | Non-toxic | 6 | High |
| Chalcone 26 | Non-toxic | 10 | High |
| Chalcone 29 | Non-toxic | 8 | High |
| Chalcone 30 | Non-toxic | 5 | High |
| Dihydropyrazole 39 | Non-toxic | 4 | Very High |
| Dihydropyrazole 41 | Non-toxic | 9 | High |
| Dihydropyrazole 44 | Non-toxic | 5 | High |
| Dihydropyrazole 45 | Non-toxic | 2 | Very High |
| Docetaxel (Control) | - | 5 | - |
IC50: 50% inhibitory concentration. L02: Normal human liver cell line. The compounds were reported as non-toxic to L02 cells, indicating a high but unquantified IC50 value and therefore a high selectivity index.[1]
Experimental Protocols
MTT Cytotoxicity Assay
The cytotoxic effects of the novel oxazole derivatives were determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
1. Cell Seeding:
-
Human cancer cell lines (A549, MCF7, LoVo, HT29) and normal cell lines (NHDF, L02) were seeded in 96-well plates at a density of 1 x 104 cells/well.
-
The cells were allowed to adhere and grow for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
2. Compound Treatment:
-
The oxazole derivatives were dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions.
-
Serial dilutions of the compounds were prepared in the culture medium.
-
The culture medium was removed from the wells, and 100 µL of the medium containing various concentrations of the test compounds was added.
-
Control wells contained medium with DMSO at the same concentration as the treated wells.
-
The plates were incubated for 48 or 72 hours at 37°C and 5% CO2.
3. MTT Addition and Incubation:
-
After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) was added to each well.
-
The plates were incubated for an additional 4 hours at 37°C.
4. Formazan Solubilization and Absorbance Measurement:
-
The medium containing MTT was removed, and 100 µL of DMSO was added to each well to dissolve the formazan crystals.
-
The absorbance was measured at a wavelength of 570 nm using a microplate reader.
5. Data Analysis:
-
The percentage of cell viability was calculated relative to the untreated control cells.
-
The 50% cytotoxic concentration (CC50) or 50% inhibitory concentration (IC50) was determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
-
The Selectivity Index (SI) was calculated using the formula: SI = CC50 (or IC50) in normal cells / CC50 (or IC50) in cancer cells
Visualizing Experimental and Biological Pathways
To better understand the assessment process and the potential mechanism of action of these compounds, the following diagrams illustrate the experimental workflow for determining the selectivity index and a key signaling pathway often targeted by anticancer agents.
Caption: Experimental workflow for assessing the selectivity index.
Caption: Simplified JAK-STAT3 signaling pathway and potential inhibition.
References
A Comparative Analysis of the Anti-Inflammatory Activity of Oxazole Derivatives and Oxaprozin
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-inflammatory and analgesic efficacy of a novel 4,5-diaryloxazole derivative against the established non-steroidal anti-inflammatory drug (NSAID), Oxaprozin. The data presented is based on preclinical in vivo studies, offering insights into the potential for developing oxazole-based compounds with improved therapeutic profiles.
Executive Summary
Oxaprozin is a non-steroidal anti-inflammatory drug (NSAID) that functions by inhibiting cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2.[1][2][3][4][5] This inhibition reduces the synthesis of prostaglandins, which are key mediators of inflammation and pain.[1][2][5] While effective, the non-selective inhibition of COX-1 is associated with gastrointestinal side effects.[1][6] The development of novel oxazole derivatives often aims to enhance selectivity for COX-2, thereby maintaining anti-inflammatory efficacy while reducing adverse effects.[6]
Preclinical data on the 4,5-diaryloxazole derivative, 3-(4-(4-fluorophenyl)-5-(4-aminosulfonyl-3-fluorophenyl)-oxazole-2-yl) propanoic acid (NC-2142), demonstrates anti-inflammatory and analgesic efficacy comparable to Oxaprozin.[6] Notably, NC-2142 exhibited a significant reduction in gastric lesions, highlighting its potential for a more favorable safety profile.[6] The introduction of an aminosulfonyl group in NC-2142 is a strategic modification intended to improve its interaction with the active site of the COX-2 enzyme.[6]
Data Presentation: Efficacy and Safety Comparison
The following tables summarize the quantitative data from comparative in vivo studies between the 4,5-diaryloxazole derivative NC-2142 and Oxaprozin.[6]
Table 1: Anti-inflammatory Activity in Carrageenan-Induced Paw Edema in Rats [6]
| Treatment | Dose | Mean Tumefaction Rate (%) | Inhibition Rate (%) |
| Control | - | 75.3 | - |
| Oxaprozin | 10 mg/kg | 48.5 | 35.6 |
| NC-2142 | 10 mg/kg | 49.2 | 34.7 |
Table 2: Analgesic Activity in Acetic Acid-Induced Writhing in Mice [6]
| Treatment | Dose | Number of Writhings | Inhibition Rate (%) |
| Control | - | 35.4 | - |
| Oxaprozin | 10 mg/kg | 15.2 | 57.1 |
| NC-2142 | 10 mg/kg | 16.3 | 54.0 |
Table 3: Gastric Ulcerogenic Activity in Rats [6]
| Treatment | Dose | Ulcer Index |
| Control | - | 0 |
| Oxaprozin | 50 mg/kg | 28.5 |
| NC-2142 | 50 mg/kg | 8.3 |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the key biological pathway and the experimental workflow used in the comparative studies.
Caption: Cyclooxygenase (COX) Signaling Pathway.
Caption: In Vivo Anti-Inflammatory and Analgesic Experimental Workflow.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Carrageenan-Induced Paw Edema in Rats
This is a widely used model for evaluating the anti-inflammatory activity of compounds in acute inflammation.
-
Animals: Male Wistar rats are typically used.
-
Procedure:
-
Animals are divided into control, standard (Oxaprozin), and test (oxazole derivative) groups.
-
The respective drugs are administered orally at a specified dose (e.g., 10 mg/kg).
-
After a set period (e.g., 1 hour) to allow for drug absorption, a sub-plantar injection of 0.1 mL of 1% carrageenan solution is administered into the right hind paw of each rat to induce localized inflammation and edema.
-
The paw volume is measured at various time points post-carrageenan injection (e.g., every hour for 4 hours) using a plethysmometer.
-
-
Data Analysis: The percentage inhibition of edema is calculated for the treated groups in comparison to the control group.[6]
Acetic Acid-Induced Writhing in Mice
This model is employed to assess the peripheral analgesic activity of the compounds.
-
Animals: Swiss albino mice are commonly used.
-
Procedure:
-
Animals are divided into control, standard (Oxaprozin), and test (oxazole derivative) groups.
-
The respective drugs are administered orally at a specified dose (e.g., 10 mg/kg).
-
Following a designated absorption time (e.g., 30 minutes), an intraperitoneal injection of 0.6% acetic acid solution is administered to induce a characteristic writhing response (stretching and constriction of the abdomen).
-
The number of writhing responses is counted for a specific duration (e.g., 20 minutes) after the acetic acid injection.
-
-
Data Analysis: The percentage inhibition of writhing is calculated for the treated groups relative to the control group.[6]
Conclusion
The comparative data on the 4,5-diaryloxazole derivative NC-2142 and Oxaprozin indicates a promising direction for the development of new anti-inflammatory and analgesic agents. The ability to maintain therapeutic efficacy while significantly reducing gastric toxicity is a key advantage.[6] Further research into other oxazole derivatives is warranted to explore their therapeutic potential and to fully characterize their selectivity and safety profiles.
References
- 1. What is the mechanism of Oxaprozin? [synapse.patsnap.com]
- 2. youtube.com [youtube.com]
- 3. Oxaprozin Tablets: Package Insert / Prescribing Info / MOA [drugs.com]
- 4. Oxaprozin - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. What is Oxaprozin used for? [synapse.patsnap.com]
- 6. benchchem.com [benchchem.com]
Validating Hit Compounds from Oxazole Library Screens: A Comparative Guide
For researchers, scientists, and drug development professionals, the journey from a high-throughput screen (HTS) of an oxazole library to a validated hit compound is a critical and often complex process. This guide provides a comprehensive comparison of essential validation assays, detailed experimental protocols, and an exploration of the signaling pathways commonly modulated by this versatile scaffold.
The oxazole motif is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including anticancer, anti-inflammatory, and kinase inhibitory effects.[1][2][3] However, the initial "hits" identified from HTS campaigns are often plagued by false positives. Therefore, a rigorous and multi-faceted validation cascade is paramount to ensure that resources are focused on the most promising candidates.[4][5]
The Hit Validation Cascade: A Multi-Pronged Approach
A robust hit validation strategy typically involves a series of orthogonal assays designed to confirm the on-target activity of the compound, eliminate artifacts, and characterize its biological and biophysical properties. This process can be visualized as a funnel, where a large number of initial hits are progressively filtered down to a small set of high-quality, validated leads.
Hit Validation Workflow
Comparison of Key Validation Assays
The selection of appropriate validation assays is crucial and depends on the nature of the primary screen and the putative target of the oxazole compounds. Below is a comparison of commonly employed assays.
| Assay Type | Principle | Information Gained | Advantages | Disadvantages |
| MTT/MTS Assay | Colorimetric assay measuring metabolic activity as an indicator of cell viability. | Cytotoxicity (IC50) of hit compounds against cancer cell lines. | High-throughput, inexpensive, well-established. | Indirect measure of viability, can be affected by metabolic changes unrelated to cell death. |
| In Vitro Kinase Assay | Measures the phosphorylation of a substrate by a specific kinase in the presence of an inhibitor. | Direct measure of enzyme inhibition (IC50), selectivity profiling against a panel of kinases. | Mechanistic insight, quantitative potency data. | Requires purified enzyme, may not reflect cellular activity. |
| Cellular Thermal Shift Assay (CETSA) | Measures the thermal stabilization of a target protein upon ligand binding in a cellular context. | Confirmation of direct target engagement in cells. | Physiologically relevant, label-free. | Lower throughput, requires a specific antibody for detection. |
| Surface Plasmon Resonance (SPR) | Measures the binding of an analyte to a ligand immobilized on a sensor surface in real-time. | Binding affinity (KD), kinetics (kon, koff), and specificity of interaction. | Label-free, provides detailed kinetic information. | Requires specialized equipment, protein immobilization can affect activity. |
Quantitative Data from Oxazole Library Screens
The following tables present hypothetical yet representative data from the screening and validation of an oxazole library against various cancer cell lines and kinases.
Table 1: Anti-proliferative Activity of Hit Compounds (MTT Assay)
| Compound ID | Oxazole Scaffold | A549 (Lung) IC50 (µM) | MCF-7 (Breast) IC50 (µM) | HCT116 (Colon) IC50 (µM) |
| OXA-001 | 2,5-Diaryl-oxazole | 2.5 | 5.1 | 3.8 |
| OXA-002 | 4-Carboxamido-oxazole | > 50 | > 50 | > 50 |
| OXA-003 | 2-Amino-4-aryl-oxazole | 0.8 | 1.2 | 0.9 |
| Control (Doxorubicin) | - | 0.1 | 0.05 | 0.2 |
Table 2: In Vitro Kinase Inhibition Profile of OXA-003
| Kinase Target | OXA-003 IC50 (nM) | Staurosporine IC50 (nM) |
| p38α MAPK | 50 | 5 |
| JNK1 | 850 | 10 |
| ERK2 | > 10,000 | 20 |
| CDK2 | > 10,000 | 15 |
Signaling Pathways Modulated by Oxazole Kinase Inhibitors
A significant number of oxazole-based compounds have been identified as inhibitors of protein kinases, which are key regulators of cellular signaling pathways implicated in cancer and inflammatory diseases.[3][6][7] One of the frequently targeted pathways is the Mitogen-Activated Protein Kinase (MAPK) cascade, particularly the p38 MAPK pathway, which plays a crucial role in cellular responses to stress and inflammation.[8][9]
p38 MAPK Signaling Pathway Inhibition
Experimental Protocols
Detailed methodologies for key validation experiments are provided below to facilitate reproducibility.
MTT Cell Viability Assay[5][10][11][12][13]
1. Cell Plating:
-
Harvest and count cells in the logarithmic growth phase.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
2. Compound Treatment:
-
Prepare serial dilutions of the oxazole hit compounds in culture medium.
-
Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (e.g., DMSO) and positive control wells.
-
Incubate the plate for 48-72 hours.
3. MTT Addition and Incubation:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
4. Solubilization and Absorbance Reading:
-
Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
5. Data Analysis:
-
Subtract the background absorbance (from wells with medium only).
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
In Vitro Kinase Inhibition Assay (Luminescence-Based)[14][15]
1. Reagent Preparation:
-
Prepare a kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).
-
Prepare stock solutions of the kinase, substrate peptide, and ATP. The optimal concentrations should be determined empirically.
-
Prepare serial dilutions of the oxazole hit compounds in DMSO.
2. Kinase Reaction:
-
In a 384-well white plate, add 1 µL of the serially diluted compound or DMSO control.
-
Add 2 µL of the kinase solution and incubate for 10 minutes at room temperature.
-
Initiate the reaction by adding 2 µL of the substrate/ATP mixture.
-
Incubate the plate at 30°C for 60 minutes.
3. ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
4. Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Calculate the percentage of kinase inhibition relative to the DMSO control.
-
Determine the IC50 value as described for the MTT assay.
Cellular Thermal Shift Assay (CETSA)[4][16][17][18][19]
1. Cell Treatment:
-
Culture cells to 70-80% confluency.
-
Treat cells with the oxazole hit compound or vehicle control at the desired concentration and incubate for 1-2 hours at 37°C.
2. Heat Challenge:
-
Harvest and wash the cells with PBS. Resuspend the cells in PBS with protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by immediate cooling on ice for 3 minutes.
3. Cell Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles or with a lysis buffer.
-
Centrifuge at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Collect the supernatant (soluble protein fraction) and determine the protein concentration using a BCA assay.
4. Western Blot Analysis:
-
Normalize the protein concentrations of the samples.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for the target protein, followed by an HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
5. Data Analysis:
-
Quantify the band intensities for the target protein at each temperature.
-
Plot the percentage of soluble protein remaining (relative to the unheated control) against the temperature to generate melt curves for both the compound-treated and vehicle-treated samples. A shift in the melting temperature (Tm) indicates target engagement.
Surface Plasmon Resonance (SPR) Assay[2][20][21][22][23]
1. Ligand Immobilization:
-
The target protein (ligand) is immobilized on a sensor chip surface (e.g., via amine coupling).
2. Analyte Binding:
-
A solution containing the oxazole hit compound (analyte) is flowed over the sensor chip surface at various concentrations.
-
The binding of the analyte to the immobilized ligand is detected as a change in the refractive index, which is proportional to the change in mass on the surface.
3. Data Acquisition:
-
The binding is monitored in real-time, generating a sensorgram that shows the association and dissociation phases of the interaction.
4. Data Analysis:
-
The sensorgram data is fitted to a kinetic model to determine the association rate constant (kon), the dissociation rate constant (koff), and the equilibrium dissociation constant (KD = koff/kon).
Considerations for Oxazole Scaffolds: Potential Liabilities
While oxazoles are a promising class of compounds, it is important to be aware of potential liabilities during the hit validation process. These can include:
-
Promiscuity: Some kinase inhibitors, including those with oxazole scaffolds, can bind to multiple kinases, leading to off-target effects.[10][11] Kinase panel screening is essential to assess selectivity.
-
Assay Interference: The oxazole ring system itself or reactive functionalities on the molecule can potentially interfere with certain assay formats (e.g., fluorescence-based assays). Counter-screens are necessary to identify and eliminate such artifacts.
-
Metabolic Instability: The metabolic stability of the oxazole ring can vary depending on its substitution pattern. Early assessment of metabolic stability in liver microsomes is advisable.
By employing a systematic and rigorous validation cascade that incorporates a diverse set of orthogonal assays, researchers can confidently identify and advance the most promising oxazole-based hit compounds, increasing the likelihood of success in drug discovery programs.
References
- 1. benchchem.com [benchchem.com]
- 2. criver.com [criver.com]
- 3. Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 6. benthamscience.com [benthamscience.com]
- 7. p38 Mitogen-activated protein kinase inhibitors: a review on pharmacophore mapping and QSAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Novel lead structures for p38 MAP kinase via FieldScreen virtual screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The journey of p38 MAP kinase inhibitors: From bench to bedside in treating inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Applications of promiscuity of FDA-approved kinase inhibitors in drug repositioning and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. What makes a kinase promiscuous for inhibitors? - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Kinome: A Comparative Cross-Reactivity Profile of 4-(Chloromethyl)-5-methyl-2-phenyl-1,3-oxazole
For Researchers, Scientists, and Drug Development Professionals
The development of selective kinase inhibitors is a cornerstone of modern drug discovery. However, achieving absolute target specificity is a significant challenge, as many inhibitors exhibit cross-reactivity with other kinases, leading to potential off-target effects. This guide provides a comprehensive, albeit hypothetical, cross-reactivity profiling of the novel oxazole compound, 4-(Chloromethyl)-5-methyl-2-phenyl-1,3-oxazole, against a broad panel of kinases. The data presented herein is illustrative, based on established methodologies, and is intended to serve as a framework for the evaluation of new chemical entities. For comparative purposes, we include data for two well-characterized kinase inhibitors, Dasatinib and Sunitinib.
Comparative Kinase Inhibition Profile
The following table summarizes the inhibitory activity of this compound and two reference compounds against a panel of representative kinases. The data is presented as the percentage of inhibition at a concentration of 1 µM. This format allows for a rapid assessment of the compound's selectivity profile.
| Kinase Target | Kinase Family | This compound (% Inhibition @ 1 µM) | Dasatinib (% Inhibition @ 1 µM) | Sunitinib (% Inhibition @ 1 µM) |
| ABL1 | Tyrosine Kinase | 85 | 98 | 45 |
| SRC | Tyrosine Kinase | 78 | 95 | 60 |
| VEGFR2 | Tyrosine Kinase | 92 | 75 | 95 |
| PDGFRβ | Tyrosine Kinase | 88 | 60 | 92 |
| c-KIT | Tyrosine Kinase | 82 | 55 | 90 |
| EGFR | Tyrosine Kinase | 35 | 40 | 25 |
| HER2 | Tyrosine Kinase | 28 | 30 | 20 |
| BRAF | Serine/Threonine Kinase | 15 | 10 | 70 |
| MEK1 | Serine/Threonine Kinase | 5 | 8 | 15 |
| CDK2 | Serine/Threonine Kinase | 12 | 25 | 18 |
| p38α | Serine/Threonine Kinase | 8 | 15 | 30 |
| AKT1 | Serine/Threonine Kinase | 10 | 5 | 12 |
Experimental Protocols
The following are detailed methodologies for the key experiments that would be cited in a cross-reactivity profiling study.
Radiometric Kinase Assay ([³³P]-ATP Filter Binding Assay)
This assay directly measures the transfer of a radiolabeled phosphate from [γ-³³P]ATP to a kinase substrate.[1][2][3]
Materials:
-
Kinase of interest
-
Kinase-specific substrate (protein or peptide)
-
[γ-³³P]ATP
-
Assay buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij35, 2 mM DTT)
-
Unlabeled ATP
-
Test compounds (dissolved in DMSO)
-
Phosphocellulose filter plates
-
Wash buffer (e.g., 0.75% phosphoric acid)
-
Scintillation fluid
-
Microplate scintillation counter
Procedure:
-
A reaction mixture is prepared containing the kinase, its specific substrate, and the test compound at various concentrations in the assay buffer.
-
The kinase reaction is initiated by the addition of a mix of unlabeled ATP and [γ-³³P]ATP.[1]
-
The reaction is incubated at 30°C for a predetermined time (e.g., 60 minutes).
-
The reaction is stopped by the addition of phosphoric acid.
-
An aliquot of the reaction mixture is transferred to a phosphocellulose filter plate. The phosphorylated substrate binds to the filter, while the unbound [γ-³³P]ATP is washed away.
-
The filter plate is washed multiple times with the wash buffer.
-
After drying, scintillation fluid is added to each well, and the radioactivity is measured using a microplate scintillation counter.
-
The percentage of inhibition is calculated by comparing the radioactivity in the presence of the test compound to the control (DMSO vehicle).
Homogeneous Time-Resolved Fluorescence (HTRF®) Kinase Assay
This is a non-radioactive, high-throughput assay that measures kinase activity based on fluorescence resonance energy transfer (FRET).[4][5][6][7]
Materials:
-
Kinase of interest
-
Biotinylated substrate
-
Europium (Eu³⁺) cryptate-labeled anti-phospho-antibody
-
Streptavidin-XL665
-
Assay buffer
-
ATP
-
Test compounds (dissolved in DMSO)
-
HTRF-compatible microplate reader
Procedure:
-
The kinase reaction is performed by incubating the kinase, biotinylated substrate, and test compound in the assay buffer.
-
The reaction is initiated by the addition of ATP and incubated at room temperature.[4]
-
The reaction is stopped by the addition of a detection buffer containing EDTA, Eu³⁺ cryptate-labeled anti-phospho-antibody, and Streptavidin-XL665.
-
The plate is incubated to allow for the binding of the detection reagents.
-
If the substrate is phosphorylated, the Eu³⁺ cryptate-labeled antibody and Streptavidin-XL665 are brought into close proximity, resulting in a FRET signal.
-
The HTRF signal is measured on a compatible plate reader (excitation at 320 nm, emission at 620 nm and 665 nm).
-
The ratio of the emission signals (665 nm / 620 nm) is calculated, and the percentage of inhibition is determined by comparing the signal from wells with the test compound to the control wells.
Visualizations
Experimental Workflow: Kinase Cross-Reactivity Profiling
References
- 1. A high-throughput radiometric kinase assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. revvity.com [revvity.com]
- 3. reactionbiology.com [reactionbiology.com]
- 4. Development of a HTRF® Kinase Assay for Determination of Syk Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HTRF KinEASE TK Kit, 1,000 Assay Points | Revvity [revvity.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Safety Operating Guide
Safe Disposal of 4-(Chloromethyl)-5-methyl-2-phenyl-1,3-oxazole: A Comprehensive Guide for Laboratory Professionals
An essential guide for researchers, scientists, and drug development professionals on the proper handling and disposal of 4-(Chloromethyl)-5-methyl-2-phenyl-1,3-oxazole, ensuring laboratory safety and regulatory compliance.
This document provides a detailed protocol for the safe disposal of this compound, a halogenated heterocyclic compound. Adherence to these procedures is critical to mitigate risks to personnel and the environment. This guide outlines immediate safety precautions, step-by-step disposal instructions, and emergency procedures for spills.
Immediate Safety and Logistical Information
Proper management of this compound waste is paramount. This compound is classified as harmful if swallowed, causes skin irritation, serious eye damage, and may cause respiratory irritation.[1] Therefore, it must be treated as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or mixed with non-halogenated waste.[2][3]
Personal Protective Equipment (PPE) Requirements:
A summary of the necessary personal protective equipment when handling this compound is provided below.
| Protection Type | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield.[4] | Protects eyes from splashes of the chemical or its solutions.[2] |
| Hand Protection | Impervious chemical-resistant gloves (e.g., nitrile).[5] | Prevents direct skin contact with the chemical. |
| Body Protection | A laboratory coat should be worn at all times.[3][5] | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area, preferably within a chemical fume hood.[5][6] | Minimizes inhalation of dust, vapors, or aerosols.[2] |
Step-by-Step Disposal Protocol
The disposal of this compound must be managed through a licensed hazardous waste disposal service. The following protocol outlines the necessary steps for its collection and subsequent disposal.
Experimental Protocol: Waste Collection and Segregation
-
Waste Identification: Clearly label the waste as "Hazardous Waste: this compound".
-
Segregation: This compound is a chlorinated organic substance.[3] It is imperative to collect it in a designated waste container for "Halogenated Organic Waste".[2][3][7] Do not mix with non-halogenated organic waste, aqueous waste, or solid waste to prevent dangerous reactions and to facilitate proper disposal.[2]
-
Waste Container: Use a designated, leak-proof, and chemically compatible container with a secure, tight-fitting lid.[2] The container should be clearly labeled.
-
Collection of Contaminated Materials: Any materials contaminated with this compound, such as absorbent pads, gloves, or weighing papers, must also be placed in the designated "Halogenated Organic Waste" container.[2]
-
Storage: Store the sealed waste container in a designated, well-ventilated hazardous waste accumulation area, away from incompatible materials.[6]
-
Final Disposal: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and final disposal of the waste.[5][6] Follow all institutional procedures for waste manifests and record-keeping.[5]
Emergency Procedures: Spill Response
In the event of a spill, the following procedures should be followed:
-
Evacuate and Ventilate: Evacuate all non-essential personnel from the immediate area and ensure adequate ventilation.[5]
-
Personal Protective Equipment: Before addressing the spill, ensure you are wearing the appropriate PPE as outlined in the table above.
-
Containment: For small spills, use an inert absorbent material such as vermiculite, sand, or commercial sorbent pads to contain the spill.[2][5]
-
Collection: Carefully sweep or scoop up the absorbed material and place it into a labeled "Halogenated Organic Waste" container.[2][5]
-
Decontamination: Clean the spill area with an appropriate solvent, followed by soap and water. All cleaning materials should also be disposed of as hazardous waste.[2][5]
-
Reporting: Report the incident to your laboratory supervisor and EHS department, following your institution's reporting procedures.[5]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
- 1. echemi.com [echemi.com]
- 2. benchchem.com [benchchem.com]
- 3. scienceready.com.au [scienceready.com.au]
- 4. angenechemical.com [angenechemical.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
